molecular formula C17H19N3O B184136 N,4-diphenylpiperazine-1-carboxamide CAS No. 4791-20-2

N,4-diphenylpiperazine-1-carboxamide

Cat. No.: B184136
CAS No.: 4791-20-2
M. Wt: 281.35 g/mol
InChI Key: SAKOVSGMQXGABX-UHFFFAOYSA-N
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Description

N,4-Diphenylpiperazine-1-carboxamide is a chemical compound of interest in biochemical and pharmacological research. Biochemical screening studies have identified it as an inhibitor of cytoplasmic aspartate aminotransferase, an enzyme involved in amino acid metabolism, with a reported IC50 value of 100,000 nM . This activity places it within a class of piperazine-1-carboxamide derivatives that are frequently explored for their potential to interact with key biological targets. Researchers are actively investigating similar piperazine-carboxamide scaffolds for a range of applications. For instance, closely related structures have been studied as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous signaling lipids, suggesting potential for the development of broad-spectrum analgesics . Other analogs have been designed as acetylcholinesterase inhibitors for Alzheimer's disease research and as potent yeast α-glucosidase inhibitors for anti-diabetic research . The piperazine-1-carboxamide moiety is a privileged structure in medicinal chemistry, often contributing to favorable physicochemical properties and binding interactions with various enzymes and receptors. N,4-Diphenylpiperazine-1-carboxamide serves as a valuable reference compound and synthetic intermediate for researchers developing and characterizing new bioactive molecules. It is For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,4-diphenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKOVSGMQXGABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293279
Record name N,4-diphenylpiperazine-1-carboxamide
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Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4791-20-2
Record name MLS002694823
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,4-diphenylpiperazine-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N,4-Diphenylpiperazine-1-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a privileged structure in drug design. Within this broad class of compounds, N,4-diphenylpiperazine-1-carboxamide emerges as a molecule of significant interest, warranting a detailed exploration of its chemical synthesis, structural attributes, and potential pharmacological applications. This technical guide provides a comprehensive overview of N,4-diphenylpiperazine-1-carboxamide, intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

IUPAC Name and Chemical Structure

The nomenclature of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N,4-diphenylpiperazine-1-carboxamide .

The chemical structure consists of a central piperazine ring substituted at the 1-position with an N-phenylcarboxamide group and at the 4-position with a phenyl group.

Molecular Formula: C₁₇H₁₉N₃O

SMILES: O=C(NC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3

CAS Number: 4791-20-2

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of N,4-diphenylpiperazine-1-carboxamide.

Synthesis and Mechanistic Considerations

The synthesis of N,4-diphenylpiperazine-1-carboxamide is conceptually straightforward and typically proceeds via the reaction of two key building blocks: 4-phenylpiperazine and phenyl isocyanate. This reaction is a classic example of a nucleophilic addition of a secondary amine to an isocyanate.

Synthesis of the Precursor: 4-Phenylpiperazine

The synthesis of the intermediate, 4-phenylpiperazine, can be achieved through several established methods. A common and efficient route involves the cyclization of bis(2-chloroethyl)amine with aniline. This reaction, a double N-alkylation, proceeds under basic conditions to yield the desired phenylpiperazine.[1]

G Aniline Aniline Phenylpiperazine 4-Phenylpiperazine Aniline->Phenylpiperazine Base BisChloroethylamine Bis(2-chloroethyl)amine BisChloroethylamine->Phenylpiperazine G Phenylpiperazine 4-Phenylpiperazine TargetMolecule N,4-diphenylpiperazine-1-carboxamide Phenylpiperazine->TargetMolecule PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->TargetMolecule

Caption: Final synthetic step for N,4-diphenylpiperazine-1-carboxamide.

Detailed Experimental Protocol

Materials:

  • 4-Phenylpiperazine

  • Phenyl isocyanate

  • Anhydrous toluene (or another inert aprotic solvent such as dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-phenylpiperazine (1.0 equivalent) in anhydrous toluene.

  • To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic, and external cooling may be necessary to maintain the temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure N,4-diphenylpiperazine-1-carboxamide.

Self-Validation: The purity of the synthesized compound should be assessed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The obtained data should be consistent with the expected structure.

Physicochemical and Spectroscopic Characterization

A thorough characterization of N,4-diphenylpiperazine-1-carboxamide is essential for its identification and for ensuring its purity.

PropertyValue
Molecular Weight 281.36 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available
Solubility Soluble in most organic solvents
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the methylene protons of the piperazine ring. The protons on the phenyl ring attached to the carboxamide nitrogen will likely appear at a different chemical shift compared to the protons on the phenyl ring at the 4-position of the piperazine. The piperazine protons will typically appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxamide group (typically in the range of 150-170 ppm), as well as distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the amide.

  • C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the amide.

  • C-N stretch: Bands in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 281.36. The fragmentation pattern can provide further structural information.

Potential Applications and Biological Activity

While specific and extensive biological data for N,4-diphenylpiperazine-1-carboxamide is not widely published, the broader class of piperazine carboxamides has been investigated for a range of therapeutic applications. Many derivatives have shown significant activity within the central nervous system (CNS). [2]

Central Nervous System Disorders

Numerous 1-piperazinecarboxamide derivatives have been explored for their potential in treating mental disorders such as psychoses and depression. [2]The phenylpiperazine moiety is a well-known pharmacophore that interacts with various CNS receptors, including dopamine and serotonin receptors. The specific substitution pattern in N,4-diphenylpiperazine-1-carboxamide suggests it may have affinity for these receptors, warranting further investigation into its potential as a neuropharmacological agent. For instance, related compounds have been studied as D2 receptor ligands. [3]

Anti-inflammatory and Analgesic Properties

Piperazine derivatives have also been reported to possess anti-inflammatory and anti-nociceptive activities. [4]The mechanism of action in these cases can be varied, but often involves modulation of inflammatory pathways or interaction with pain-related receptors.

Anticancer Activity

Some piperazine-containing compounds have been investigated as potential anticancer agents. For example, certain piperidine-4-carboxamides have been explored as carbonic anhydrase inhibitors, which are implicated in tumor growth and proliferation. [5]Given the structural similarities, exploring the anticancer potential of N,4-diphenylpiperazine-1-carboxamide could be a fruitful area of research.

Other Potential Applications

The versatility of the piperazine scaffold has led to its investigation in a wide array of other therapeutic areas, including as antimicrobial and antihistaminic agents. [6]

Future Directions and Conclusion

N,4-diphenylpiperazine-1-carboxamide represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the known pharmacological activities of related compounds make it an attractive candidate for screening in various biological assays.

Future research should focus on:

  • Detailed Pharmacological Profiling: A comprehensive screening of N,4-diphenylpiperazine-1-carboxamide against a panel of CNS and other relevant biological targets is crucial to elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of N,4-diphenylpiperazine-1-carboxamide will help in identifying key structural features responsible for any observed biological activity and in optimizing lead compounds.

  • In Vivo Efficacy and Safety Studies: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety profiles.

References

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google P
  • Supuran, C. T. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 893-899.
  • Jampilek, J. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106.
  • Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(9), 2746-2756.
  • Suzuki, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 43(3), 189-198.
  • Nishikawa, Y., et al. (1989). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 -carboxamides. Chemical & Pharmaceutical Bulletin, 37(5), 1256-1259.
  • PubChem. (n.d.). N,4-diphenylpiperazine-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology, 765, 335-343.
  • PubMed. (2008). Biochemical and biological properties of 4-(3-phenyl- [2][3][5]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics, 326(2), 590-601.

  • PubMed. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347-4351.
  • PubMed. (2018). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 4(11), 1644-1656.
  • MDPI. (2022). Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. Molecules, 27(22), 7809.
  • ResearchGate. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14.
  • Longdom Publishing. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical Biology & Therapeutics, 5(2), 1-8.
  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and structural characterization of 1-methylpiperazinediium tetrasulfidotungstate monohydrate. Journal of Molecular Structure, 1202, 127289.
  • PubChem. (n.d.). N,4-diphenylpiperazin-4-ium-1-carboxamide. Retrieved from [Link]

Sources

The Phenylpiperazine Carboxamide Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpiperazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these compounds, from their synthetic origins to their evolution as potent pharmacological agents. We will delve into the critical structure-activity relationships that govern their biological activity, offering insights into the rational design of new chemical entities. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the synthesis and pharmacological characterization of phenylpiperazine carboxamide derivatives.

A Historical Perspective: The Genesis of a Privileged Scaffold

The journey of phenylpiperazine carboxamide compounds is intrinsically linked to the broader exploration of arylpiperazines as pharmacologically active agents. The inherent versatility of the piperazine ring, allowing for substitution at its 1- and 4-positions, provided a fertile ground for medicinal chemists to modulate the physicochemical and pharmacological properties of new molecules.

Early investigations into 1-arylpiperazines revealed their potent interactions with various G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors. This initial discovery spurred a wave of research aimed at refining the selectivity and efficacy of these compounds. The introduction of a carboxamide moiety at the 1-position of the piperazine ring proved to be a pivotal moment in the evolution of this chemical class. This modification not only influenced the pharmacokinetic profile of the molecules but also introduced a key hydrogen bonding motif that could be exploited for enhanced receptor affinity and selectivity.

Patents from the early 1980s describe the synthesis and therapeutic use of 1-piperazine carboxamide derivatives as neuropharmacological agents for treating mental disorders such as psychoses and depression.[1] These early compounds laid the groundwork for the development of more sophisticated molecules with improved therapeutic indices.

Deconstructing the Core: Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylpiperazine carboxamide is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the carboxamide nitrogen, as well as the length and character of any linker between the piperazine and a terminal group. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

The Phenyl Ring: A Gateway to Selectivity

Substituents on the phenyl ring play a crucial role in dictating receptor selectivity. For instance, substitution at the ortho-position with an electron-withdrawing group, such as a methoxy or fluoro group, has been shown to be favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors.[2] Conversely, the steric bulk and electronic properties of substituents at the meta and para positions can be tuned to achieve selectivity between different receptor subtypes.

The Carboxamide Moiety: A Key Interaction Point

The carboxamide group is not merely a passive linker; it actively participates in receptor binding through hydrogen bonding interactions. The nature of the substituent on the carboxamide nitrogen (R-group in the general structure) significantly impacts potency and efficacy. For example, small alkyl groups or cyclic moieties can enhance affinity, while larger, more complex groups may introduce steric hindrance or impart different functional activities (e.g., agonist versus antagonist).

The Piperazine Ring and Linker: Fine-Tuning Pharmacokinetics and Activity

The piperazine ring itself can be substituted, often with methyl groups, to alter the conformational rigidity and metabolic stability of the compound. The length and composition of the linker chain connecting the piperazine nitrogen to other chemical moieties are also critical determinants of biological activity. For instance, in the context of dopamine D3 receptor ligands, the introduction of functionality into a butylamide linking chain has been shown to improve receptor affinity, selectivity, and water solubility.[3]

Table 1: Influence of Phenyl Ring Substitution on Receptor Affinity

Substituent at Ortho-PositionSubstituent at Meta-PositionSubstituent at Para-PositionGeneral Effect on 5-HT1A AffinityGeneral Effect on D2 Affinity
-OCH3HHIncreasedModerate
-FHHIncreasedLow
H-CF3HModerateIncreased
HH-ClLowModerate

Note: This table provides a generalized overview. Specific affinities can vary significantly based on the overall molecular structure.

The Art of Synthesis: From Precursors to Final Compounds

The synthesis of phenylpiperazine carboxamide compounds typically follows a convergent strategy, involving the preparation of a substituted phenylpiperazine precursor followed by its coupling with a suitable carboxylic acid or its activated derivative.

Synthesis of the Phenylpiperazine Core

A common and efficient method for the synthesis of the 1-arylpiperazine core involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a high-boiling solvent such as diethylene glycol monomethyl ether.

  • Heating: Heat the reaction mixture to 150°C and maintain this temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in methanol.

  • Precipitation: Add diethyl ether to the methanolic solution to precipitate the product as a hydrochloride salt.

  • Isolation and Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.

Formation of the Carboxamide Bond

The final step in the synthesis is the formation of the carboxamide bond. This can be achieved through several methods, including the reaction of the phenylpiperazine with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or by reacting the piperazine with an activated carboxylic acid derivative such as an acid chloride or an active ester.

Experimental Protocol: General Procedure for Carboxamide Formation

  • Activation (if necessary): If starting from a carboxylic acid, dissolve the acid in a suitable aprotic solvent (e.g., dichloromethane, DMF) and add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). Stir for 30 minutes at room temperature.

  • Coupling: To the activated carboxylic acid solution, add the 1-arylpiperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Interrogating the Target: Pharmacological Characterization

A thorough pharmacological evaluation is essential to understand the biological activity of newly synthesized phenylpiperazine carboxamide compounds. This typically involves a battery of in vitro and in vivo assays to determine receptor binding affinity, functional activity, and potential therapeutic effects.

In Vitro Pharmacological Screening

Initial screening often involves assessing the compound's ability to bind to a panel of relevant receptors. Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor [6]

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

    • Radiolabeled ligand (e.g., [³H]-Spiperone).

    • Unlabeled test compound (phenylpiperazine carboxamide derivative).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates (e.g., GF/C plates).

    • Scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Initiate the binding reaction by adding the cell membranes.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

    • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the amount of bound radioligand by scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

A similar protocol can be adapted for other receptors, such as serotonin receptors, by selecting the appropriate cell line, radioligand, and assay conditions.[8]

Functional Assays

Beyond binding affinity, it is crucial to determine the functional activity of the compound – whether it acts as an agonist, antagonist, or inverse agonist. This can be assessed using cell-based functional assays that measure the downstream signaling events following receptor activation, such as the accumulation of second messengers (e.g., cAMP, inositol phosphates) or changes in gene expression.[9]

Experimental Protocol: cAMP Accumulation Assay for 5-HT1A Receptor Agonism

  • Cell Culture: Culture cells stably expressing the human 5-HT1A receptor in a suitable medium.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production. 5-HT1A receptor agonists will inhibit this forskolin-induced cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizing the Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate key workflows and relationships.

Diagram 1: General Synthetic Workflow for Phenylpiperazine Carboxamides

G cluster_0 Precursor Synthesis cluster_1 Carboxamide Formation Aniline Substituted Aniline Phenylpiperazine 1-Arylpiperazine Core Aniline->Phenylpiperazine BisChloro Bis(2-chloroethyl)amine HCl FinalCompound Phenylpiperazine Carboxamide CarboxylicAcid Carboxylic Acid / Derivative CarboxylicAcid->FinalCompound

Caption: A generalized synthetic route to phenylpiperazine carboxamides.

Diagram 2: Workflow for In Vitro Pharmacological Characterization

G TestCompound Test Compound ReceptorBinding Receptor Binding Assay TestCompound->ReceptorBinding Determine Ki FunctionalAssay Functional Assay TestCompound->FunctionalAssay Determine EC50/IC50 SAR_Analysis SAR Analysis ReceptorBinding->SAR_Analysis FunctionalAssay->SAR_Analysis

Caption: A typical workflow for the in vitro pharmacological evaluation of new compounds.

Conclusion and Future Directions

The phenylpiperazine carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and the rich structure-activity relationships that govern its pharmacology ensure that it will remain a focus of drug discovery efforts for years to come. Future research will likely focus on the development of compounds with even greater selectivity for specific receptor subtypes and the exploration of novel therapeutic applications beyond the central nervous system. The continued application of rational drug design principles, guided by a deep understanding of the concepts outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this privileged chemical class.

References

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.
  • 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. [Link]

  • 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. ResearchGate. [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N,4-diphenylpiperazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of N,4-diphenylpiperazine-1-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents, including those with anti-inflammatory, antimicrobial, and CNS-acting properties[1][2][3][4]. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the synthetic strategy, step-by-step experimental procedures, and critical insights into the underlying chemical principles. The protocol emphasizes a robust and reproducible two-stage synthetic approach, beginning with the formation of the core N-arylpiperazine scaffold, followed by the introduction of the carboxamide moiety.

Introduction and Strategic Overview

The piperazine ring is a privileged scaffold in drug discovery, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to form key hydrogen bond interactions with biological targets[5]. The addition of a carboxamide group at the N-1 position and an aryl group at the N-4 position creates the N,4-diarylpiperazine-1-carboxamide core, a structure found in numerous therapeutic candidates.

Our synthetic strategy is centered around a logical and efficient two-part process. This approach ensures high yields and purity by first constructing the less reactive N-arylpiperazine intermediate before proceeding with the more sensitive carboxamidation step.

  • Stage 1: Synthesis of the 1-Arylpiperazine Intermediate. This foundational step involves the cyclization reaction between a substituted aniline and bis(2-chloroethyl)amine. This method is reliable for generating the core piperazine ring with the desired N-4 aryl substituent[6].

  • Stage 2: Formation of the N-1 Carboxamide. With the N-4 position secured, the secondary amine at the N-1 position is targeted. The protocol details a highly efficient method using potassium cyanate in an acidic medium to generate the primary carboxamide, a transformation that proceeds via an isocyanate intermediate[7].

This guide provides the necessary detail to not only replicate the synthesis but also to understand the critical parameters that govern the reaction's success, enabling researchers to adapt the protocol for various derivatives.

General Synthetic Scheme

The overall synthetic pathway is illustrated below. The process begins with the formation of the N-arylpiperazine hydrochloride salt, which is subsequently neutralized and reacted to form the final carboxamide product.

G subst_aniline Substituted Aniline (e.g., Aniline) inv1 subst_aniline->inv1 bis_chloro Bis(2-chloroethyl)amine Hydrochloride bis_chloro->inv1 kcn Potassium Cyanate (KOCN) inv2 kcn->inv2 acid Aqueous Acetic Acid acid->inv2 piperazine_hcl Intermediate: 1-Arylpiperazine Hydrochloride piperazine_base Intermediate: 1-Arylpiperazine (Free Base) piperazine_hcl->piperazine_base Neutralization (e.g., NaOH) piperazine_base->inv2 final_product Final Product: N,4-Diphenylpiperazine-1- carboxamide Derivative inv1->piperazine_hcl Stage 1: Cyclization (Reflux in 1-Butanol) inv2->final_product Stage 2: Carboxamidation

Figure 1: General two-stage synthesis of N,4-diphenylpiperazine-1-carboxamide derivatives.

Materials and Instrumentation

Successful synthesis relies on high-purity reagents and appropriate laboratory equipment.

Table 1: Reagents and Materials

Reagent/Material Purity CAS Number Supplier Notes
Substituted Aniline ≥99% Varies Sigma-Aldrich Ensure it is free of oxidation.
Bis(2-chloroethyl)amine HCl ≥98% 821-48-7 TCI Chemicals Highly toxic; handle with extreme care.
1-Butanol Anhydrous 71-36-3 Fisher Scientific Solvent for Stage 1.
Potassium Carbonate (K₂CO₃) Anhydrous 584-08-7 Acros Organics Used as a base in Stage 1.
Potassium Cyanate (KOCN) ≥96% 590-28-3 Sigma-Aldrich Reagent for Stage 2.
Glacial Acetic Acid ACS Grade 64-19-7 VWR Solvent for Stage 2.
Dichloromethane (DCM) ACS Grade 75-09-2 Fisher Scientific Extraction solvent.
Sodium Hydroxide (NaOH) Pellets 1310-73-2 EMD Millipore For neutralization and work-up.
Sodium Sulfate (Na₂SO₄) Anhydrous 7757-82-6 Sigma-Aldrich Drying agent.

| Silica Gel | 230-400 mesh | 7631-86-9 | Sorbent Technologies | For column chromatography. |

Table 2: Instrumentation

Instrument Manufacturer Model Purpose
Magnetic Stirrer Hotplate IKA C-MAG HS 7 Heating and stirring reactions.
Rotary Evaporator Buchi R-300 Solvent removal under reduced pressure.
NMR Spectrometer Bruker Avance III HD 400 MHz Structural characterization.
FT-IR Spectrometer Thermo Fisher Nicolet iS50 Functional group identification.
LC-MS System Agilent 1260 Infinity II Purity analysis and mass determination.

| Melting Point Apparatus | Stuart | SMP30 | Determination of melting point. |

Detailed Experimental Protocol

Safety First: Bis(2-chloroethyl)amine hydrochloride is a potent nitrogen mustard and is highly toxic and corrosive. Always handle it inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Chloroform and 1-butanol are also hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Stage 1: Synthesis of 1-Phenylpiperazine Hydrochloride

This procedure is adapted from established methods for N-arylpiperazine synthesis[6].

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the desired aniline (e.g., aniline, 0.1 mol), bis(2-chloroethyl)amine hydrochloride (0.1 mol), and 1-butanol (150 mL).

  • Initial Reflux: Heat the mixture to reflux (approx. 117°C) and maintain for 24 hours. The reaction mixture will become a thick slurry.

    • Causality Note: The initial reflux facilitates the first N-alkylation of the aniline. The reaction is slow and requires sustained high temperatures. 1-butanol is an ideal solvent due to its high boiling point and ability to dissolve the reactants.

  • Base Addition: After 24 hours, cool the mixture to room temperature. Add anhydrous potassium carbonate (0.075 mol) to the flask.

  • Second Reflux: Heat the mixture back to reflux and maintain for an additional 48 hours.

    • Causality Note: The addition of K₂CO₃ is crucial. It neutralizes the hydrogen chloride formed during the first alkylation and the subsequent intramolecular cyclization (the second alkylation), driving the reaction to completion.

  • Work-up and Isolation: After the second reflux period, filter the hot reaction mixture to remove inorganic salts. Wash the collected solids with a small amount of hot 1-butanol.

  • Crystallization: Allow the combined filtrate to cool to room temperature, then place it in an ice bath for 2-4 hours to induce crystallization of the 1-phenylpiperazine hydrochloride product.

  • Collection: Collect the crystalline product by vacuum filtration, wash with cold 1-butanol, followed by diethyl ether, and dry under vacuum. The expected yield is typically 50-70%.

Stage 2: Synthesis of N,4-diphenylpiperazine-1-carboxamide

This procedure is based on the reaction of a piperazine derivative with potassium cyanate[7].

  • Free Base Preparation (In Situ): The product from Stage 1 is a hydrochloride salt. While it can be used directly, starting with the free base often gives cleaner results. To prepare the free base, dissolve the 1-phenylpiperazine hydrochloride (0.05 mol) in water (100 mL) and cool in an ice bath. Slowly add 5N NaOH solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield 1-phenylpiperazine as an oil or low-melting solid.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1-phenylpiperazine (free base, 0.05 mol) in a mixture of glacial acetic acid (80 mL) and water (20 mL).

  • Carboxamidation: While stirring at room temperature, add a solution of potassium cyanate (0.06 mol) in water (30 mL) dropwise over 20 minutes.

    • Causality Note: In the acidic solution, potassium cyanate generates isocyanic acid (HNCO). The nucleophilic N-1 of the piperazine then attacks the electrophilic carbon of the isocyanic acid to form the carboxamide product.

  • Reaction Monitoring: Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

  • Work-up and Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form. Slowly basify the mixture by adding 5N NaOH solution with vigorous stirring until the pH is >10.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final N,4-diphenylpiperazine-1-carboxamide as a white crystalline solid. Expected yields are typically in the range of 75-90%.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.

G start Start: Assemble Glassware and Reagents setup1 Stage 1 Setup: Combine Aniline, Bis-amine HCl, and 1-Butanol start->setup1 reflux1 First Reflux (24 hours) setup1->reflux1 add_base Cool and Add K₂CO₃ reflux1->add_base reflux2 Second Reflux (48 hours) add_base->reflux2 workup1 Hot Filtration and Crystallization of Intermediate reflux2->workup1 setup2 Stage 2 Setup: Dissolve Intermediate in Aqueous Acetic Acid workup1->setup2 add_kocn Add KOCN Solution Dropwise setup2->add_kocn react2 Stir at RT (16-24 hours) add_kocn->react2 workup2 Precipitate in Water and Basify with NaOH react2->workup2 purify Purification: Recrystallization or Column Chromatography workup2->purify characterize Characterization: NMR, IR, MS, MP purify->characterize end End: Store Pure Product characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Characterization Data

The structure of the final compounds must be confirmed by standard analytical techniques. For the parent compound, N,4-diphenylpiperazine-1-carboxamide, the following data are expected.

Table 3: Representative Characterization Data

Analysis Expected Result Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 7.20-7.30 (m, 4H, Ar-H), 6.95-7.05 (m, 4H, Ar-H), 6.80 (t, 2H, Ar-H), 6.15 (s, 2H, -CONH₂), 3.40 (t, 4H, Pip-H), 3.15 (t, 4H, Pip-H) Confirms the presence of two distinct phenyl environments, the piperazine ring protons, and the carboxamide NH₂ protons.
FT-IR (KBr, cm⁻¹) ~3400, ~3200 (N-H stretch), ~1660 (C=O Amide I band), ~1600 (C=C aromatic stretch), ~1230 (C-N stretch) Indicates the presence of the primary amide and aromatic functional groups.
Mass Spec (ESI+) m/z = 282.16 [M+H]⁺ Corresponds to the calculated molecular weight of the target compound (C₁₇H₁₉N₃O).

| Melting Point | Varies with purity | A sharp melting point indicates high purity. |

References

  • Title: 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Title: Synthesis and acaricidal activity of phenylpiperazine derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Source: European Patent Office (EP 3414231 B1) URL: [Link]

  • Title: Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. Source: PubMed URL: [Link]

  • Title: One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Source: PubMed URL: [Link]

  • Title: synthesis and biological evaluation of some novel piperazine derivatives. Source: ResearchGate URL: [Link]

  • Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Source: RSC Publishing URL: [Link]

  • Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Source: PubMed URL: [Link]

  • Title: Ugi Four-Component Reactions Using Alternative Reactants. Source: PubMed Central - PMC URL: [Link]

  • Title: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of piperazines. Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Source: Georgia Southern University Commons URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Source: ResearchGate URL: [Link]

Sources

Application Note & Protocols: Strategic In Vivo Experimental Design for Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Pitfalls of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for an array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] Its prevalence is due to the desirable physicochemical properties it imparts, such as high aqueous solubility and the ability to serve as a versatile linker to modulate pharmacokinetics and target engagement.[2] However, this structural motif is not without its challenges. The basic nitrogen atoms that make it synthetically tractable also make it susceptible to rapid metabolism, potential formation of reactive intermediates, and off-target liabilities, most notably inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[4][5][6]

Therefore, a successful in vivo experimental campaign for a piperazine-based compound requires a strategic, multi-faceted approach. It is not enough to simply demonstrate efficacy in a disease model. A robust preclinical package must be built on a foundation of carefully designed studies that prospectively address the known liabilities of the scaffold. This guide provides a logical framework and detailed protocols for researchers to navigate the critical transition from in vitro promise to in vivo validation, ensuring that key questions of exposure, target engagement, efficacy, and safety are answered efficiently and rigorously.

Section 1: Foundational Studies: De-Risking Before the First Dose

The success of any in vivo study is predicated on the quality of the foundational work that precedes it. Before committing to costly and time-consuming animal studies, a thorough in vitro characterization is essential to establish the compound's baseline properties and anticipate its in vivo behavior.

Physicochemical Properties and Formulation

A compound cannot be tested effectively if it cannot be delivered reliably. Early assessment of aqueous solubility, stability across a pH range, and permeability is critical. For in vivo studies, the compound must be formulated in a vehicle that is safe for the chosen animal model and route of administration, and that can maintain the compound in solution at the required concentrations.

In Vitro ADME & Metabolic Stability

Piperazine rings are particularly susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through N-dealkylation or oxidation.[7] In vitro assays using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) are crucial for several reasons:

  • Predicting In Vivo Clearance: A high intrinsic clearance in vitro often translates to rapid clearance in vivo, which may necessitate more frequent dosing or higher doses to maintain therapeutic exposure.

  • Species Selection: Identifying a preclinical species whose metabolic profile most closely resembles that of humans can improve the predictive value of toxicology studies.

  • Identifying Potential Drug-Drug Interactions (DDIs): Assays can determine if the compound is a substrate, inhibitor, or inducer of key CYP isozymes (e.g., CYP3A4, 2D6).[4]

In Vitro Safety & Off-Target Screening

Given the known liabilities of the piperazine scaffold, early, targeted safety screening is a critical de-risking step.

  • hERG Inhibition Assay: This is non-negotiable for most piperazine-containing compounds. An early patch-clamp assay can provide a quantitative measure (IC50) of hERG channel inhibition, allowing for a preliminary assessment of the therapeutic index.[4][6]

  • Broad Receptor Screening: A panel screen (e.g., a CEREP panel) against a wide range of receptors, ion channels, and transporters can identify potential off-target activities that might explain unexpected phenotypes in vivo. Many CNS-active piperazines interact with multiple monoamine receptors.[7][8]

Protocol 1: Aqueous Solubility Assessment for In Vivo Formulation

Objective: To determine the kinetic solubility of a piperazine-based compound in a common preclinical vehicle (e.g., 0.5% methylcellulose) to establish the maximum achievable concentration for oral dosing studies.

Materials:

  • Test Compound (powder)

  • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • 96-well filter plates (0.45 µm)

  • 96-well UV-compatible plates

  • DMSO (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Plate shaker, centrifuge, UV-Vis plate reader

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Spike into Vehicle: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the 0.5% methylcellulose vehicle in a 96-well plate. This creates a range of test concentrations with a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake vigorously at room temperature for 2 hours to allow for equilibration.

  • Separation of Precipitate: Centrifuge the plate to pellet any precipitated compound.

  • Filtration: Carefully transfer the supernatant to a 96-well filter plate and filter into a clean UV-compatible plate. This step removes any remaining fine precipitate.

  • Quantification: Measure the absorbance of the filtered solutions at the compound's λmax using a UV-Vis plate reader.

  • Standard Curve: Create a standard curve by diluting the DMSO stock solution in a 50:50 mixture of PBS:Acetonitrile.

  • Calculation: Determine the concentration of the compound in the filtered vehicle samples by comparing their absorbance values to the standard curve. The highest concentration that remains in solution is the kinetic solubility.

Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

The primary goal of early in vivo studies is to understand the relationship between dose, exposure (PK), and target engagement/biological effect (PD). An integrated PK/PD approach is essential for selecting a rational dose and schedule for subsequent efficacy studies.

Designing the PK Study

A well-designed PK study provides critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

  • Animal Model Selection: The choice of species should be informed by the in vitro metabolism data. Rats are commonly used for initial PK studies due to their size, cost-effectiveness, and extensive historical database.

  • Dose Selection and Route: At least two doses, one low and one high, should be tested to assess dose proportionality. The route of administration should match the intended clinical route (e.g., oral gavage for a planned oral drug). An intravenous (IV) dose is often included in a separate cohort to determine absolute bioavailability.

  • Blood Sampling: A sparse sampling design (collecting samples from different animals at each time point) is often used in mice, while serial sampling (collecting multiple samples from the same animal) is feasible in rats. Key time points include pre-dose, and multiple points during absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

Table 1: Key Parameters for a Rodent PK Study
ParameterMouseRatRationale
Body Weight 20-25 g200-250 gInfluences dose volume and blood sampling feasibility.
Dose Volume (PO) 5-10 mL/kg5-10 mL/kgStandard volumes to avoid physiological distress.
Dose Volume (IV) 5 mL/kg2-5 mL/kgLower volumes are used to prevent fluid overload.
Blood Sample Volume ~50-75 µL (sparse)~100-200 µL (serial)Limited by total blood volume (~7% of body weight).
Anticoagulant K2EDTA or HeparinK2EDTA or HeparinPrevents clotting for plasma separation.
Typical N per group 3 per time point3-4 per groupEnsures statistical power and accounts for variability.
Protocol 2: Rodent Pharmacokinetic Study via Oral Gavage

Objective: To determine the plasma concentration-time profile of a piperazine compound in rats following a single oral dose.

Animals: Male Sprague-Dawley rats (n=4 per group), ~225 g.

Materials:

  • Test compound formulated in 0.5% methylcellulose.

  • Oral gavage needles (20G, curved).

  • Microcentrifuge tubes containing K2EDTA.

  • Anesthetic (e.g., isoflurane).

  • Blood collection supplies (e.g., lancets, capillaries).

Procedure:

  • Acclimation and Fasting: Acclimate animals for at least 3 days. Fast animals overnight (water ad libitum) before dosing to reduce variability in absorption.

  • Pre-Dose Sample: Collect a t=0 blood sample (~100 µL) from the tail vein.

  • Dosing: Administer the compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.

  • Post-Dose Sampling: Collect blood samples (~100 µL) at specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately place blood samples into K2EDTA tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 min) within 30 minutes of collection.

  • Sample Storage: Harvest the plasma supernatant and store frozen at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t½).

Target Engagement & PD Biomarkers

Demonstrating that the drug reaches its intended target at concentrations sufficient to elicit a biological response is crucial.

  • For CNS Targets: Measure compound concentrations in both plasma and brain tissue to determine the brain-to-plasma ratio. This is critical for CNS-active drugs, where blood-brain barrier penetration is required.[9]

  • For Oncology Targets: In tumor-bearing models, measure drug concentration in the tumor tissue.

  • PD Biomarkers: A good PD biomarker provides a quantitative measure of the drug's biological effect. For a kinase inhibitor, this could be the phosphorylation level of a downstream substrate. For a receptor antagonist, it could be a change in a downstream signaling pathway or neurotransmitter level.[1]

Visualization: Integrated PK/PD Experimental Workflow

PKPD_Workflow cluster_invitro In Vitro Foundation cluster_invivo In Vivo Execution cluster_analysis Data Integration & Decision Metabolism Metabolic Stability (Microsomes, Hepatocytes) PK_Study Rodent PK Study (PO, IV Cohorts) Metabolism->PK_Study Informs Species Selection Formulation Formulation Development (Solubility, Stability) Dose_Select Dose Selection (e.g., 5, 20 mg/kg PO) Formulation->Dose_Select Determines Max Dose PK_Study->Dose_Select Sampling Time-Course Sampling (Plasma, Tissue) Dose_Select->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PD_Study Target Engagement / PD (e.g., Brain Levels, pSubstrate) Sampling->PD_Study PK_Analysis Calculate PK Parameters (AUC, Cmax, t1/2) Bioanalysis->PK_Analysis PD_Analysis Quantify PD Effect (% Target Inhibition) PD_Study->PD_Analysis PKPD_Model PK/PD Modeling (Exposure-Response) PK_Analysis->PKPD_Model PD_Analysis->PKPD_Model Decision Go/No-Go for Efficacy Study PKPD_Model->Decision Rational Dose Selection

Caption: Integrated workflow for PK/PD studies.

Section 3: Efficacy Evaluation in Disease-Relevant Models

With a clear understanding of the exposure-response relationship, efficacy studies can be designed to test the therapeutic hypothesis in a relevant animal model of the disease.

Choosing the Right Animal Model

The choice of model is paramount and depends entirely on the therapeutic indication.

  • Oncology: For anti-cancer piperazine agents, subcutaneous xenograft models using human cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) are common starting points.[10] Orthotopic models, where tumors are implanted in the relevant organ, can offer more clinically relevant microenvironments.[11]

  • CNS Disorders: For antidepressant or antipsychotic indications, behavioral models are used. Examples include the Forced Swim Test or Tail Suspension Test for depression-like behavior, and apomorphine-induced climbing or MK-801-induced hyperactivity for antipsychotic activity.[12][13]

Study Design and Endpoints
  • Group Allocation: Animals should be randomized into groups (Vehicle Control, Positive Control/Standard-of-Care, and multiple dose levels of the test compound).

  • Dosing Regimen: The dose levels and schedule (e.g., once daily, twice daily) should be directly informed by the PK/PD studies to ensure that target coverage is maintained over the dosing interval.

  • Primary Endpoints: These must be quantitative and objective. For oncology, this is typically Tumor Growth Inhibition (TGI). For CNS, it would be a specific behavioral score or change in activity.

  • Blinding: To prevent bias, personnel involved in dosing, data collection, and endpoint analysis should be blinded to the treatment group assignments.

Protocol 3: Murine Xenograft Model for an Anti-Cancer Piperazine Compound

Objective: To evaluate the in vivo anti-tumor efficacy of a piperazine compound in a human breast cancer (MDA-MB-468) subcutaneous xenograft model.

Animals: Female athymic nude mice (6-8 weeks old).

Materials:

  • MDA-MB-468 human breast cancer cells.

  • Matrigel®.

  • Test compound formulated for oral gavage.

  • Digital calipers.

  • Sterile syringes and needles.

Procedure:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-468 cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). For example:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose), PO, QD (once daily).

    • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg), PO, QD.

    • Group 3: Test Compound (High Dose, e.g., 40 mg/kg), PO, QD.

  • Treatment: Administer the assigned treatments daily for a specified period (e.g., 21 days).

  • Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of general toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 1500 mm³) or after the completion of the treatment period.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically compare the final tumor volumes between groups (e.g., using ANOVA).

Section 4: In Vivo Safety and Toxicology

Concurrent with efficacy studies, a plan for assessing the safety and tolerability of the compound must be executed. This is particularly important for piperazine-based compounds due to their potential for CNS and cardiovascular side effects.[14][15]

Key Areas of Concern
  • CNS Safety: Many piperazine derivatives are designed to be CNS-active, but even those intended for peripheral targets can cross the blood-brain barrier and cause unintended neurological effects.[7][16]

  • Cardiovascular Safety: As mentioned, hERG inhibition is a primary concern. In vivo cardiovascular assessments, such as telemetry in dogs or non-human primates, are often required to evaluate effects on heart rate, blood pressure, and the QT interval.[6]

  • Hepatotoxicity: Sub-chronic piperazine administration has been shown to elevate liver enzymes in rats, indicating potential liver toxicity.[15]

Study Designs
  • Maximum Tolerated Dose (MTD): A dose-escalation study in rodents is often performed to identify the MTD, which helps define the dose range for longer-term toxicology studies.

  • Functional Observational Battery (FOB): This is a standardized set of non-invasive assessments used to detect overt neurological or behavioral changes in rodents.[17] It's a critical component of CNS safety pharmacology.

  • GLP Toxicology: Formal toxicology studies conducted under Good Laboratory Practice (GLP) regulations are required by regulatory agencies like the FDA before a drug can enter human clinical trials.[18] These studies typically involve repeat dosing in two species (one rodent, one non-rodent) for a duration that supports the proposed clinical trial length.[18]

Protocol 4: Rodent Functional Observational Battery (FOB) for CNS Safety

Objective: To screen for potential adverse CNS effects of a piperazine compound in rats.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Acclimation and Baseline: Acclimate animals to the testing room and handling procedures. Conduct baseline observations for each animal before dosing.

  • Dosing: Administer the test compound at several dose levels, including a vehicle control and a high dose approaching the MTD.

  • Observations: At the time of predicted Cmax (determined from PK studies) and at several later time points, a trained observer scores each animal for a range of parameters. The observer should be blinded to the treatment.

  • Parameters to Score:

    • Home Cage: Posture, activity level, tremors, convulsions.

    • Handling: Ease of removal from cage, muscle tone, salivation.

    • Open Field: Mobility, gait, arousal level, stereotypy, rearing.

    • Sensorimotor: Approach response, touch response, tail pinch response, righting reflex.

    • Autonomic: Pupil size, body temperature, respiration rate.

  • Data Analysis: Compare the scores for each parameter between the treated and vehicle control groups. Identify any dose-dependent changes that may indicate a specific CNS liability (e.g., sedation, stimulation, motor impairment).

Visualization: Decision Tree for In Vivo Toxicology Assessment

Toxicology_Tree Start Compound Selected for In Vivo Studies InVitro_hERG In Vitro hERG Assay Start->InVitro_hERG hERG_Check hERG IC50 > 30x Therapeutic Cmax? InVitro_hERG->hERG_Check MTD_Study Rodent MTD Study (7-14 days) hERG_Check->MTD_Study Yes Stop_HighRisk STOP (High Risk) hERG_Check->Stop_HighRisk No FOB_Study CNS Safety Screen (FOB) in Rodents MTD_Study->FOB_Study CV_Telemetry Cardiovascular Telemetry (Dog or NHP) MTD_Study->CV_Telemetry If hERG signal or CNS indication GLP_Tox GLP Tox Studies (Rodent & Non-Rodent) FOB_Study->GLP_Tox CV_Telemetry->GLP_Tox Proceed Proceed to IND-Enabling Studies GLP_Tox->Proceed

Caption: Decision tree for preclinical safety assessment.

Conclusion: Synthesizing a Data-Driven Path Forward

The in vivo evaluation of piperazine-based compounds is a complex but manageable process when approached systematically. By integrating foundational in vitro data with carefully designed in vivo studies, researchers can build a comprehensive preclinical package. This iterative process of evaluating pharmacokinetics, confirming target engagement, demonstrating efficacy, and proactively assessing safety provides the robust, data-driven foundation necessary to justify the transition of a promising compound into human clinical trials. The protocols and frameworks outlined in this guide serve as a blueprint for navigating this critical path, ultimately increasing the probability of success in developing new and impactful medicines.

References

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023-12-11). Taylor & Francis Online. [Link]

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  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

  • The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. (2010). Sci-Hub. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2013). ACS Publications. [Link]

  • Differentiation of ROMK potency from hERG potency in the phenacetyl piperazine series through heterocycle incorporation. (2016). PubMed. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

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Application Notes & Protocols: Characterizing 4-Phenylpiperazine Carboxamides as High-Affinity Dopamine D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The dopamine D3 receptor (D3R) is a G protein-coupled receptor of the D2-like family, predominantly expressed in the limbic regions of the brain.[1] Its unique localization and role in cognition, motivation, and reward have made it a prime target for therapeutic development in neuropsychiatric and neurodegenerative disorders, including substance use disorder and Parkinson's disease.[1][2][3] A significant challenge in targeting the D3R is achieving high selectivity over the structurally homologous D2 receptor.[1] The N-arylpiperazine carboxamide scaffold has emerged as a cornerstone in the design of potent and highly selective D3R ligands.[2][4] This guide provides a comprehensive overview and detailed protocols for the characterization of this chemical class, using the well-documented ligand, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, as a representative example to illustrate the experimental workflows.

Introduction to the Dopamine D3 Receptor and the Phenylpiperazine Carboxamide Class

The dopamine D2-like receptor family, comprising D2, D3, and D4 subtypes, are canonical Gi/Go-coupled receptors.[5][6] Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] While D2 and D3 receptors share a high degree of amino acid homology, particularly in their transmembrane binding domains, subtle differences in the orthosteric and secondary binding pockets can be exploited to achieve selectivity.[1][2]

The 4-phenylpiperazine carboxamide series of compounds has been extensively studied, revealing key structure-activity relationships (SAR).[4] The N-phenylpiperazine moiety typically interacts with the orthosteric binding site, while the aryl carboxamide tail can engage a unique secondary binding pocket in the D3R, a bitopic binding mode that significantly enhances both affinity and selectivity.[2] The length and nature of the alkyl linker connecting these two moieties are also critical for optimizing receptor interaction.[4]

This document outlines the essential in vitro assays required to profile a novel compound from this class: a radioligand binding assay to determine affinity (Kᵢ) and a functional assay to measure potency (IC₅₀) and efficacy.

Compound Profile: A Representative D3R Ligand

To illustrate the protocols, we will use data for N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (a well-studied analog). This compound demonstrates the high affinity and selectivity characteristic of this class.

PropertyDataSource(s)
IUPAC Name N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide[4]
Molecular Formula C₂₈H₃₁Cl₂N₃O₂PubChem
Molar Mass 512.47 g/mol PubChem
Human D3R Kᵢ ~0.1 - 5.0 nM (Varies with specific analog)[4]
Selectivity >100-fold vs. Human D2R[3][8]
Functional Activity Antagonist / Weak Partial Agonist[8]

Mechanism of Action: D3 Receptor Signaling Pathway

The D3R primarily signals through the Gαi/o subunit of its coupled heterotrimeric G protein. This pathway is central to its modulatory effects on neuronal excitability. The binding of an antagonist, such as a phenylpiperazine carboxamide derivative, occupies the orthosteric site and prevents the endogenous ligand dopamine from binding and initiating this cascade.

D3R_Signaling cluster_intracellular Intracellular D3R Dopamine D3 Receptor (D3R) G_Protein Gi/o Protein D3R->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Dopamine Dopamine (Agonist) Dopamine->D3R Binds & Activates Antagonist Phenylpiperazine Carboxamide (Antagonist) Antagonist->D3R Binds & Blocks G_Protein->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Canonical Gi/o signaling pathway of the Dopamine D3 Receptor.

Experimental Protocols

The following protocols are foundational for characterizing novel D3R ligands. They are designed to be self-validating by incorporating essential controls.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the D3 receptor.

A. Materials & Reagents

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone, [³H]-7-OH-DPAT, or [¹²⁵I]-IABN. The choice depends on desired specific activity and filter compatibility.[1]

  • Test Compound: N,4-diphenylpiperazine-1-carboxamide derivative, prepared in a stock solution (e.g., 10 mM in DMSO).

  • Non-specific Agent: Haloperidol (10 µM final concentration) or unlabeled dopamine.[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Plate: 96-well GF/B or GF/C filter plates, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: For use with ³H or ¹²⁵I.

  • Instrumentation: Microplate scintillation counter.[9]

B. Step-by-Step Procedure

  • Plate Preparation: Prepare a 96-well assay plate. Add 25 µL of assay buffer to the "Total Binding" wells. Add 25 µL of the non-specific agent (e.g., Haloperidol) to the "Non-Specific Binding" (NSB) wells.

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Typically, 11 concentrations covering a range from 1 pM to 10 µM. Add 25 µL of each concentration to the respective wells in duplicate or triplicate.

  • Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₑ value (e.g., ~0.5-1.0 nM for [¹²⁵I]-IABN).[1] Add 25 µL to all wells.

  • Membrane Addition: Thaw the cell membranes on ice. Dilute them in ice-cold assay buffer to a concentration that yields a robust signal (e.g., 5-15 µg of protein per well). Add 150 µL to each well to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

    • Rationale: This incubation period allows the binding reaction to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Rationale: Rapid filtration separates bound from unbound radioligand. The PEI pre-soak reduces non-specific binding of the radioligand to the filter material.

  • Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

C. Data Analysis

  • Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Plot the percent specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Functional Antagonist Assay (cAMP Accumulation)

This assay determines the functional potency (IC₅₀) of the test compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

A. Materials & Reagents

  • Cell Line: CHO or HEK293 cells stably expressing the human D3 receptor.[10]

  • Agonist: Dopamine or a D3-preferring agonist like Quinpirole.

  • Stimulant: Forskolin (FSK).

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.[11]

  • Assay Buffer: Serum-free media or HBSS.

  • cAMP Detection Kit: HTRF, Luminescence, or ELISA-based cAMP detection kit.

  • Instrumentation: Plate reader compatible with the chosen detection kit.

B. Step-by-Step Procedure

  • Cell Plating: Seed the D3R-expressing cells into a 96-well or 384-well plate at a density that allows them to reach ~90% confluency the next day (e.g., 25,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[10]

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound (antagonist) in assay buffer containing a PDE inhibitor.

  • Antagonist Pre-incubation: Aspirate the culture medium from the cells. Add the diluted test compound to the wells and incubate for 15-30 minutes at room temperature.

    • Rationale: This step allows the antagonist to bind to the receptors before the agonist is introduced.

  • Agonist Stimulation: Prepare a solution containing the agonist (e.g., Dopamine) at its EC₈₀ concentration and Forskolin (e.g., 1-10 µM). The EC₈₀ is the concentration of agonist that produces 80% of its maximal effect and should be determined in a separate agonist dose-response experiment.

  • Add the agonist/forskolin solution to the wells containing the antagonist.

    • Rationale: Forskolin directly activates adenylyl cyclase, raising intracellular cAMP levels. The D3R agonist (Dopamine) will inhibit this rise. The antagonist's job is to block the effect of the agonist, thereby restoring cAMP levels.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature.[11]

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

C. Data Analysis

  • Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of the antagonist.

  • The data should show that as the antagonist concentration increases, the inhibitory effect of the dopamine agonist is reversed, and the cAMP signal returns towards the level seen with Forskolin alone.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which represents the functional potency of the antagonist.

Experimental Characterization Workflow

The logical progression for characterizing a novel D3R ligand involves a tiered approach, moving from initial binding assessment to functional validation.

Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Potency & Efficacy start Novel Phenylpiperazine Carboxamide Compound binding_d3 Protocol 1: D3R Radioligand Competition Assay start->binding_d3 binding_d2 Protocol 1 (Modified): D2R Radioligand Competition Assay start->binding_d2 calc_ki Calculate Kᵢ for D3R and D2R binding_d3->calc_ki binding_d2->calc_ki calc_selectivity Determine Selectivity (Kᵢ D2R / Kᵢ D3R) calc_ki->calc_selectivity decision High Affinity & Selectivity? calc_selectivity->decision func_agonist Agonist Mode Assay (Dopamine Dose-Response) calc_ec80 Determine Dopamine EC₈₀ func_agonist->calc_ec80 func_antagonist Protocol 2: Antagonist Mode cAMP Assay (vs. Dopamine EC₈₀) calc_ec80->func_antagonist calc_ic50 Calculate Functional IC₅₀ func_antagonist->calc_ic50 end Candidate for Further In Vivo Studies calc_ic50->end decision->func_agonist Yes

Caption: A tiered workflow for the in vitro characterization of novel D3R ligands.

References

  • Frontiers. (2024, April 8). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Available from: [Link]

  • National Institutes of Health (NIH). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Available from: [Link]

  • MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available from: [Link]

  • PubMed. (2014). Characterization of [(3) H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand. Available from: [Link]

  • PubMed. Fully automated radioligand binding filtration assay for membrane-bound receptors. Available from: [Link]

  • PubMed. (2008). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Available from: [Link]

  • PubMed. Signaling mechanisms of the D3 dopamine receptor. Available from: [Link]

  • PubMed. (2007, August 2). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Available from: [Link]

  • ScienceDirect. (2019, September 15). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. Available from: [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available from: [Link]

  • PNAS. (2006, July 11). A functional variant of the dopamine D3 receptor is associated with risk and age-at-onset of essential tremor. Available from: [Link]

  • StatPearls - NCBI Bookshelf. (2023, June 22). Biochemistry, Dopamine Receptors. Available from: [Link]

  • University of Glasgow Theses Service. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

  • MDPI. (2023, January 5). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Available from: [Link]

  • ResearchGate. (2025, December 21). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. Available from: [Link]

  • Wikipedia. Dopamine receptor D3. Available from: [Link]

  • Wiley Online Library. Characterization of the human dopamine D3 receptor expressed in transfected cell lines. Available from: [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • MDPI. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. Available from: [Link]

  • ResearchGate. (2014, October 26). Has anyone performed cAMP glo to detect the Dopamine receptor D3 response to dopamine?. Available from: [Link]

  • ResearchGate. 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. Available from: [Link]

  • ResearchGate. (2026, January 11). Synthesis and acaricidal activity of phenylpiperazine derivatives. Available from: [Link]

  • Diva-Portal.org. (2021, April 2). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. Available from: [Link]

  • NeurologyLive. (2026, January 19). Dopamine D3 Receptor Mesdopetam Maintains Anti-Dyskinesia Effects Despite Failure to Improve Parkinson Disease ON Time. Available from: [Link]

  • PubChem. N-phenylpiperazine-1-carboxamide. Available from: [Link]

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Application Notes and Protocols for Piperazine Derivatives in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The complex and multifaceted nature of Alzheimer's disease (AD) necessitates the development of therapeutic agents that can address its diverse pathological hallmarks. The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for designing multi-target-directed ligands (MTDLs) against AD.[1][2] This guide provides an in-depth overview of the application of piperazine derivatives in various AD models, complete with detailed experimental protocols and an analysis of their therapeutic potential.

The Rationale for Piperazine Derivatives in Alzheimer's Disease Research

Alzheimer's disease is characterized by a cascade of neurodegenerative events, including the cholinergic deficit, the formation of extracellular amyloid-beta (Aβ) plaques, and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[3][4] The intricate interplay between these pathways has led to a paradigm shift from single-target drugs to MTDLs that can simultaneously modulate multiple components of the disease. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provides an ideal framework for developing such molecules. Its structural properties allow for the introduction of various substituents, enabling the fine-tuning of pharmacological activities and blood-brain barrier permeability.[5][6]

Key Therapeutic Targets of Piperazine Derivatives in Alzheimer's Disease

Piperazine derivatives have been ingeniously designed to interact with several key targets implicated in AD pathogenesis.

Cholinesterase Inhibition: Restoring Neurotransmitter Balance

The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[7] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh in the synaptic cleft. Inhibiting these enzymes increases the availability of ACh, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[7][8] Many piperazine derivatives have been synthesized and evaluated as potent cholinesterase inhibitors.[9][10]

Mechanism of Action: Dual Binding Site Inhibition

Many potent piperazine-based cholinesterase inhibitors are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The piperazine moiety can serve as a linker connecting a fragment that binds to the CAS with another that interacts with the PAS. This dual binding not only enhances inhibitory potency but can also interfere with the role of the PAS in promoting Aβ aggregation.[11]

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a spectrophotometric method to determine the inhibitory activity of piperazine derivatives against AChE and BChE.[10][12]

Materials:

  • Acetylcholinesterase (from Electrophorus electricus) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Piperazine derivative test compounds

  • Donepezil or Galantamine as a reference standard[10]

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and reference standard in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of AChE or BChE solution and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Targeting the Amyloid-Beta Cascade

The accumulation of Aβ peptides, derived from the cleavage of the amyloid precursor protein (APP), is a central event in AD pathogenesis.[13] Piperazine derivatives have been developed to interfere with this cascade at multiple levels.

Inhibition of Aβ Aggregation: Several piperazine-based compounds have been shown to inhibit the aggregation of Aβ peptides into toxic oligomers and fibrils.[3][14] These compounds can also disaggregate pre-formed Aβ fibrils.[3]

Modulation of APP Processing: Some piperazine derivatives can influence the processing of APP, favoring the non-amyloidogenic pathway and reducing the production of Aβ peptides.[4]

Protocol 2: In Vitro Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This fluorometric assay is used to screen for compounds that inhibit the aggregation of Aβ peptides.[3]

Materials:

  • Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • Piperazine derivative test compounds

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP, followed by evaporation and resuspension in a suitable buffer.

  • In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous shaking for 24-48 hours to allow for aggregation.

  • After incubation, add ThT solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence of the test samples to that of a control sample containing Aβ1-42 without the inhibitor.

Attenuation of Tau Pathology

Hyperphosphorylated tau protein forms NFTs, which are another pathological hallmark of AD.[14] The piperazine scaffold has been utilized to develop compounds that can inhibit tau aggregation and reduce tau hyperphosphorylation.[4][13]

Mechanism of Action: A Multi-pronged Approach Piperazine derivatives can interfere with tau pathology through various mechanisms. Some compounds directly inhibit the aggregation of tau peptides, such as the AcPHF6 fragment.[13] Others may act on kinases involved in tau phosphorylation, such as Fyn kinase.[15] Additionally, some piperazine derivatives have been identified as inhibitors of tau prion replication.[16]

Protocol 3: Cell-Based Assay for Aβ-Induced Toxicity in SH-SY5Y Cells

This protocol assesses the neuroprotective effects of piperazine derivatives against Aβ-induced cytotoxicity in a human neuroblastoma cell line.[3][11]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

  • Aβ1-42 oligomers

  • Piperazine derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the piperazine derivative for 2 hours.

  • Add pre-aggregated Aβ1-42 oligomers to the wells and incubate for 24 hours.

  • After incubation, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Evaluation in Alzheimer's Disease Models

Promising piperazine derivatives identified through in vitro screening are further evaluated in animal models of AD to assess their in vivo efficacy and pharmacokinetic properties.

Commonly Used Animal Models:
  • Scopolamine-Induced Amnesia Model: This acute model is used to evaluate the symptomatic effects of compounds on cognitive function. Scopolamine, a muscarinic receptor antagonist, induces a transient memory impairment that can be reversed by cholinomimetic drugs.[8][11]

  • Transgenic Mouse Models: Mice overexpressing human APP and presenilin-1 (e.g., 5xFAD mice) develop age-dependent Aβ pathology and cognitive deficits, providing a more disease-relevant model to study the effects of piperazine derivatives on both pathology and behavior.[17][18]

  • Drosophila Models: Fruit flies expressing human tau protein are used to study tau-mediated neurotoxicity and the effects of test compounds on survival and motor function.[3]

Protocol 4: In Vivo Assessment of Cognitive Improvement in a Scopolamine-Induced Amnesia Mouse Model

This protocol describes the use of the Morris Water Maze (MWM) test to evaluate the effects of piperazine derivatives on spatial learning and memory.

Materials:

  • Male C57BL/6 mice

  • Morris Water Maze apparatus

  • Scopolamine

  • Piperazine derivative test compound

  • Data acquisition and analysis software

Procedure:

  • Acquisition Phase (4 days):

    • Administer the test compound or vehicle to the mice daily.

    • 30 minutes after treatment, inject scopolamine (or saline for the control group).

    • 30 minutes after scopolamine injection, conduct the MWM training. Each mouse performs four trials per day to find a hidden platform in a pool of opaque water.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between the different treatment groups.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between the groups.

Multi-Target Action of Piperazine Derivatives: A Systems Approach

The true strength of piperazine derivatives lies in their potential to act as MTDLs. By incorporating different pharmacophores onto the piperazine scaffold, medicinal chemists can design single molecules that simultaneously inhibit cholinesterases, prevent Aβ aggregation, and reduce tau pathology.[4][9]

Signaling Pathway Visualization

The following diagram illustrates the multifaceted approach of piperazine derivatives in combating Alzheimer's disease.

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Piperazine_Intervention Piperazine Derivative Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Aggregation APP->Abeta Plaques Senile Plaques Abeta->Plaques Cognitive_Decline Cognitive Decline Plaques->Cognitive_Decline Tau Tau Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs NFTs->Cognitive_Decline ACh Acetylcholine (ACh) Deficiency ACh->Cognitive_Decline Piperazine Piperazine Derivatives Inhibit_Abeta Inhibit Aβ Aggregation Piperazine->Inhibit_Abeta Multi-Target Action Inhibit_Tau Inhibit Tau Pathology Piperazine->Inhibit_Tau Inhibit_ChE Inhibit Cholinesterases Piperazine->Inhibit_ChE Inhibit_Abeta->Abeta Inhibit_Tau->Tau Inhibit_ChE->ACh Increase ACh

Sources

Application Note: High-Throughput Screening of Piperazine Carboxamide Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperazine Carboxamides and the Imperative for High-Throughput Screening

The piperazine carboxamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its remarkable versatility, stemming from the piperazine ring's ability to be readily functionalized at its two nitrogen atoms, allows for the precise modulation of physicochemical properties such as solubility, lipophilicity, and basicity. This adaptability has led to the development of piperazine carboxamide-containing molecules targeting a wide array of biological targets, including G protein-coupled receptors (GPCRs), kinases, and proteases.[1][2][3] Recent examples include the fibroblast growth factor receptor (FGFR) inhibitor Infigratinib, approved for the treatment of cholangiocarcinoma.[3]

Given the proven therapeutic potential of this scaffold, the rapid and efficient exploration of vast chemical spaces populated by piperazine carboxamide derivatives is a critical endeavor in drug discovery. High-throughput screening (HTS) has emerged as an indispensable technology to meet this challenge, enabling the automated testing of hundreds of thousands to millions of compounds in a short period.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of HTS campaigns for piperazine carboxamide libraries. We will delve into the intricacies of assay selection, development, and validation, and provide detailed protocols for both biochemical and cell-based screening approaches.

I. Strategic Considerations for Screening Piperazine Carboxamide Libraries

The success of any HTS campaign hinges on a well-defined strategy that considers the nature of the compound library, the biological target, and the available screening technologies.

Library Design and Quality Control

A high-quality screening library is the foundation of a successful HTS campaign.[5][6] For piperazine carboxamide libraries, computational methods are often employed to maximize structural diversity and optimize pharmacokinetic parameters.[7]

Parameter Recommendation Rationale
Purity >90%Minimizes false positives and ensures reproducibility.
Identity Confirmed by LC-MS/NMREnsures the correct compound is being tested.
Solubility Assessed in assay bufferPrevents compound precipitation and false negatives.
Storage -20°C or -80°C in DMSOMaintains compound integrity over time.

Table 1: Key Quality Control Parameters for Piperazine Carboxamide Screening Libraries.

Choosing the Right Assay: A Dichotomy of Approaches

The choice between a biochemical and a cell-based assay is a critical decision point in the HTS workflow.[8]

  • Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[9] They offer high precision and are less prone to off-target effects.[8]

  • Cell-based assays employ living cells, providing a more physiologically relevant context by assessing a compound's activity within a complex cellular environment.[8][10][11] These assays can provide insights into cell permeability and potential cytotoxicity.[11]

The selection should be guided by the specific biological question being addressed. For instance, to identify direct inhibitors of a purified kinase, a biochemical assay would be the logical choice. Conversely, to discover modulators of a specific signaling pathway, a cell-based reporter gene assay would be more appropriate.[12]

G cluster_0 Assay Selection Target Known Is the molecular target known? Biochemical Biochemical Assay (e.g., Enzyme Inhibition, Binding) Target Known->Biochemical Yes Target Unknown Is the goal to identify a phenotype? Target Known->Target Unknown No Cell-based Cell-based Assay (e.g., Reporter Gene, Phenotypic) Target Unknown->Cell-based Yes

Caption: Decision tree for selecting an appropriate HTS assay.

II. Biochemical Assay Protocols for Piperazine Carboxamide Libraries

Biochemical assays are powerful tools for identifying compounds that directly interact with a purified target. Fluorescence-based detection methods are particularly well-suited for HTS due to their sensitivity and adaptability to automation.[9]

Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Principle: FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[13][14] When the small tracer binds to the larger protein, its rotation slows, resulting in an increase in the polarization of the emitted light.[13] This assay is ideal for screening for inhibitors that disrupt protein-ligand interactions.[15]

Protocol: FP-Based Competitive Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.

    • Target Protein: Purified protein of interest at a concentration determined by titration (typically in the low nanomolar range).

    • Fluorescent Tracer: A fluorescently labeled ligand that binds to the target protein, at a concentration equal to its Kd.

    • Positive Control: A known inhibitor of the protein-ligand interaction.

    • Negative Control: DMSO (vehicle).

  • Assay Miniaturization and Optimization:

    • Miniaturize the assay to a 384- or 1536-well plate format to reduce reagent consumption.[16][17]

    • Optimize reagent concentrations and incubation times to achieve a stable signal and an acceptable Z'-factor.[16]

  • HTS Procedure:

    • Using an automated liquid handler, dispense 50 nL of each compound from the piperazine carboxamide library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate.[18][19][20][21]

    • Add 10 µL of the target protein solution to all wells and incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[16]

G cluster_0 FP Assay Workflow Dispense Compound Dispense Compound (50 nL) Add Protein Add Target Protein (10 µL) Dispense Compound->Add Protein Incubate1 Incubate (15 min) Add Protein->Incubate1 Add Tracer Add Fluorescent Tracer (10 µL) Incubate1->Add Tracer Incubate2 Incubate (60 min) Add Tracer->Incubate2 Read Plate Read Fluorescence Polarization Incubate2->Read Plate Data Analysis Data Analysis & Hit Identification Read Plate->Data Analysis G cluster_0 Hit Validation Workflow Primary Screen Primary HTS Hit Confirmation Hit Confirmation (Re-test in singlicate) Primary Screen->Hit Confirmation Dose-Response Dose-Response Curve (IC50/EC50 determination) Hit Confirmation->Dose-Response Orthogonal Assay Orthogonal Assay (Different technology) Dose-Response->Orthogonal Assay SAR Expansion Structure-Activity Relationship (SAR) by Analogs Orthogonal Assay->SAR Expansion Lead Optimization Lead Optimization SAR Expansion->Lead Optimization

Caption: A typical workflow for hit validation and progression.

Hit Confirmation Protocol:

  • Re-test: Re-test the primary hits in the original assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to rule out technology-specific artifacts.

  • SAR by Analogs: Test commercially available analogs of the confirmed hits to establish an initial structure-activity relationship (SAR). [16]

V. Conclusion: From Hits to Leads

The high-throughput screening of piperazine carboxamide libraries is a powerful strategy for the identification of novel therapeutic candidates. By carefully selecting and optimizing the appropriate screening assay, implementing rigorous quality control measures, and conducting thorough hit validation, researchers can significantly increase the probability of discovering promising lead compounds. This application note provides a comprehensive framework and detailed protocols to guide scientists through this complex but rewarding process, ultimately accelerating the journey from a chemical library to a potential new medicine.

VI. References

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Scientific Reports. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Retrieved from [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]

  • Journal of Combinatorial Chemistry. (2006). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Nature. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Retrieved from [Link]

  • PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B).... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Retrieved from [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Microlit. (2024). Liquid-Handling in High-Throughput Screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Automated Liquid Handling Systems. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Drug Target Review. (2018). Cell-based and biochemical high-throughput screening in 1536 well plates. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Labcompare. (n.d.). Liquid Handling Robotics (Automated Systems). Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • ResearchGate. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). The use of AlphaScreen technology in HTS: Current status. Retrieved from [Link]

  • Hamilton Company. (n.d.). Automated Liquid Handling. Retrieved from [Link]

Sources

Application Notes and Protocols for N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the study and application of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as selective ligands for the dopamine D2 and D3 receptors. The dopamine D3 receptor, in particular, has emerged as a significant therapeutic target for a range of neurological and psychiatric conditions.[1][2] This guide details the structure-activity relationships (SAR) within this chemical series, offering insights into the molecular features that govern affinity and selectivity. Furthermore, it provides detailed, field-proven protocols for the characterization of these ligands, including radioligand binding assays, functional cAMP modulation assays, and β-arrestin recruitment assays. The causalities behind experimental choices are explained to ensure robust and reproducible results.

Introduction: The Therapeutic Promise of Dopamine D2 and D3 Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the central nervous system (CNS), including motor control, cognition, motivation, and reward.[3][4] There are five subtypes of dopamine receptors, broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[3][4] The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels, have been the focus of intense therapeutic interest.[4]

While D2 and D3 receptors share a high degree of sequence homology, their distinct anatomical distribution and physiological roles offer a compelling opportunity for therapeutic intervention.[5] D2 receptors are widely expressed in brain regions associated with motor function, whereas D3 receptors are more concentrated in limbic areas implicated in cognition, emotion, and reward.[5] This differential distribution suggests that selective D3 receptor ligands could offer therapeutic benefits for conditions like substance abuse, schizophrenia, and Parkinson's disease, potentially with fewer side effects than less selective D2/D3 ligands.[1][2][6]

The N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide scaffold has proven to be a versatile template for developing potent and selective D3 receptor ligands.[1][7] Understanding the SAR of this class of compounds is crucial for the rational design of novel drug candidates.

Structure-Activity Relationship (SAR) of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

The general structure of this class of ligands consists of three key components: the arylpiperazine head, the alkyl spacer, and the terminal carboxamide tail. Variations in each of these regions have been shown to significantly impact binding affinity and selectivity for D2 and D3 receptors.[1]

A seminal study by Hackling et al. (2003) provides extensive SAR data for this series.[1] Key findings from this and related studies include:

  • The Alkyl Spacer: An extended and more linear conformation of the aliphatic spacer is crucial for D3 receptor selectivity.[1][2]

  • The Aryl Moiety: The nature of the aryl carboxamide tail has a major influence on D3 receptor affinity, with more rigid structures often leading to higher affinity.[1]

  • Arylpiperazine Substituents: The 2-methoxyphenyl group on the piperazine ring is a common feature in high-affinity ligands for D2-like receptors.[6][8]

Below is a table summarizing the binding affinities of representative compounds from this series, illustrating the impact of structural modifications on D2 and D3 receptor binding.

Compound IDR (Aryl Moiety)n (Alkyl Chain Length)D3 Ki (nM)D2L Ki (nM)Selectivity (D2/D3)
BP 897 (Lead) Naphthyl43.1550177
Compound A Phenyl41.812067
Compound B 4-Chlorophenyl40.98089
ST 280 (E)-4-Iodocinnamoyl40.576.4153

Data adapted from Hackling et al., J. Med. Chem. 2003, 46 (18), pp 3883–3899.[1]

Experimental Protocols

The following protocols are designed to provide a robust framework for the pharmacological characterization of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[9][10] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for human D2 and D3 receptors.

Materials:

  • HEK-293 cells stably expressing human D2L or D3 receptors.

  • [³H]-Spiperone or [¹²⁵I]-IABN as the radioligand.

  • Unlabeled haloperidol or other suitable competitor for non-specific binding determination.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of radioligand at a concentration near its Kd.

      • 50 µL of test compound at various concentrations (typically a serial dilution).

      • 150 µL of the membrane preparation (containing 10-50 µg of protein).

    • For total binding, add 50 µL of vehicle instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known competitor (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Causality Behind Experimental Choices:

  • HEK-293 Cells: These cells are widely used for heterologous expression of GPCRs as they provide a low-background system.

  • [³H]-Spiperone/[¹²⁵I]-IABN: These are commonly used high-affinity radioligands for D2-like receptors. The choice depends on the specific receptor subtype and desired assay sensitivity.

  • Filtration: This method allows for the rapid separation of bound and free radioligand, which is crucial for accurate determination of binding at equilibrium.

Functional Assay: cAMP Measurement

D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Objective: To determine the functional potency (EC50 or IC50) and efficacy of test compounds at D2 and D3 receptors by measuring changes in cAMP levels.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing human D2 or D3 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based kits).[12]

  • Cell culture medium.

  • 384-well microplates.

  • Plate reader compatible with the chosen detection kit.

Protocol:

  • Cell Plating:

    • Seed the cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes).

    • To measure agonist activity, proceed to the next step. To measure antagonist activity, co-incubate with a known agonist.

  • Adenylyl Cyclase Stimulation:

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a robust signal window.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[13][14]

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the normalized response as a function of the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy).

    • For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).

Causality Behind Experimental Choices:

  • Forskolin: This diterpene directly activates adenylyl cyclase, leading to a large and reproducible increase in cAMP. This allows for the sensitive detection of inhibitory effects from Gαi/o-coupled receptors.

  • cAMP Detection Kits: Commercially available kits provide a high-throughput and sensitive method for quantifying intracellular cAMP, eliminating the need for more laborious techniques like radioimmunoassays.[12]

Functional Assay: β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[15] This interaction is critical for receptor desensitization, internalization, and G protein-independent signaling.[15][16]

Objective: To assess the ability of test compounds to promote the recruitment of β-arrestin2 to D2 and D3 receptors.

Materials:

  • HEK-293 cells co-expressing the dopamine receptor of interest and a β-arrestin2 fusion protein (e.g., for BRET, Tango, or PathHunter assays).[15][16][17]

  • Assay-specific substrates and reagents (e.g., coelenterazine h for BRET).

  • White, clear-bottom 384-well plates.

  • Plate reader capable of detecting luminescence or fluorescence resonance energy transfer.

Protocol (Example using BRET):

  • Cell Transfection and Plating:

    • Co-transfect HEK-293 cells with plasmids encoding the dopamine receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin2 fused to a BRET acceptor (e.g., YFP).

    • Plate the transfected cells in 384-well plates and allow for expression overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations and incubate for a specified time (e.g., 15-60 minutes) at 37°C.

  • Signal Detection:

    • Add the BRET substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the light emission at two different wavelengths (corresponding to the donor and acceptor) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratio to the vehicle control (0%) and a saturating concentration of a reference agonist (100%).

    • Plot the normalized BRET ratio as a function of the logarithm of the test compound concentration.

    • Determine the EC50 and Emax for agonist-induced β-arrestin recruitment.

Causality Behind Experimental Choices:

  • BRET/FRET/Enzyme Complementation Assays: These technologies provide a direct and quantitative measure of protein-protein interactions within living cells, allowing for the real-time monitoring of β-arrestin recruitment.[16]

  • Fusion Proteins: The use of receptor and β-arrestin fusion proteins with reporter molecules is essential for generating a detectable signal upon their interaction.

Visualization of Key Pathways and Workflows

Dopamine D2/D3 Receptor Signaling Pathways

G_protein_signaling cluster_membrane Cell Membrane D2R D2/D3 Receptor G_protein Gαi/oβγ D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ligand Dopamine or Carboxamide Ligand Ligand->D2R binds G_protein->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response phosphorylates targets

Caption: Gαi/o-mediated signaling of D2/D3 receptors.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash dry Dry Filters wash->dry count Scintillation Counting dry->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,4-diphenylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PC-2026-01A Version: 1.0 Last Updated: January 25, 2026

Introduction

Welcome to the technical support guide for the synthesis of N,4-diphenylpiperazine-1-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists. Its purpose is to provide in-depth, experience-based insights into optimizing the synthesis, troubleshooting common issues, and ensuring the highest possible yield and purity of the target compound. We will focus on the most direct and widely used synthetic route: the reaction of 1-phenylpiperazine with phenyl isocyanate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles that govern the success of this transformation.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the primary reaction for synthesizing N,4-diphenylpiperazine-1-carboxamide?

The most common and efficient method is the nucleophilic addition of 1-phenylpiperazine to phenyl isocyanate.[1] The secondary amine of the piperazine ring acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group to form a stable urea linkage. The reaction is typically fast and high-yielding under the right conditions.

Q2: Why is moisture a critical parameter to control in this reaction?

Phenyl isocyanate is extremely reactive towards water.[2][3] Trace amounts of moisture will hydrolyze the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield aniline.[4] This newly formed aniline can then react with another molecule of phenyl isocyanate to produce N,N'-diphenylurea, a highly insoluble and common byproduct that significantly complicates purification and reduces the yield of the desired product.[4][5]

Q3: What are the recommended solvents for this synthesis?

Anhydrous aprotic solvents are strongly recommended to prevent the hydrolysis of phenyl isocyanate.[6] Commonly used solvents include:

  • Dichloromethane (DCM): Offers good solubility for starting materials and is easily removed.

  • Tetrahydrofuran (THF): Another excellent choice with good solvating properties.

  • Toluene: Suitable, especially if a higher reaction temperature is desired, though often the reaction proceeds readily at room temperature.[6]

  • Acetonitrile (ACN): Can also be used effectively.

Q4: Is a base required for this reaction?

No, an external base is generally not necessary. The reaction between an amine and an isocyanate to form a urea does not produce an acidic byproduct.[1] 1-phenylpiperazine is sufficiently nucleophilic to drive the reaction to completion on its own. Adding a base is unnecessary and could potentially introduce side reactions or complications.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows unreacted 1-phenylpiperazine and no desired product after the expected reaction time.

Potential Cause Explanation & Validation Recommended Solution
Degraded Phenyl Isocyanate Phenyl isocyanate can dimerize, trimerize, or polymerize upon prolonged storage, especially if exposed to light or trace impurities.[5] It is a colorless liquid when pure.[7] A yellow or hazy appearance, or the presence of solid precipitates, indicates degradation.Use a fresh bottle of phenyl isocyanate or purify the existing stock by distillation under reduced pressure. Always store it under an inert atmosphere (N₂ or Ar) in a dark, cool place.
Poor Quality 1-Phenylpiperazine The starting amine may be of low purity or have formed a stable salt (e.g., hydrochloride) that is not sufficiently soluble or nucleophilic. 1-phenylpiperazine should be a colorless to pale yellow solid or liquid.[8]Confirm the purity of the 1-phenylpiperazine by NMR or GC-MS. If it is a salt, neutralize it with a suitable base (e.g., NaOH solution), extract the free base into an organic solvent, dry thoroughly (e.g., with Na₂SO₄), and evaporate the solvent before use.
Incorrect Stoichiometry An error in calculating molar equivalents can lead to an excess of one reactant. While a slight excess (1.05-1.1 eq) of the isocyanate is sometimes used to ensure full conversion of the more valuable amine, a significant error can be problematic.Carefully re-calculate the masses and moles of your reactants. Ensure balances are properly calibrated. Use a slight excess of phenyl isocyanate if 1-phenylpiperazine is the limiting reagent.
Problem 2: High Levels of Insoluble White Precipitate (Byproduct)

Symptom: A significant amount of white solid, which is poorly soluble in common organic solvents, crashes out of the reaction mixture. This is often N,N'-diphenylurea.

Potential Cause Explanation & Validation Recommended Solution
Moisture Contamination As detailed in the FAQs, this is the most frequent cause. Water reacts with phenyl isocyanate to form aniline, which then reacts with more isocyanate to produce the symmetrical diphenylurea byproduct.[4]Rigorous Anhydrous Technique: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Perform the reaction under an inert atmosphere (N₂ or Ar) from start to finish.
Slow Addition of Isocyanate Adding the isocyanate too slowly to a wet solution can maximize the water-isocyanate reaction before the amine has a chance to react. Conversely, adding the amine to the isocyanate can also be problematic if the amine solution contains trace moisture.Add the phenyl isocyanate solution dropwise, but steadily, to the stirred solution of 1-phenylpiperazine over 5-10 minutes at 0°C or room temperature. This ensures the amine is in excess locally, favoring the desired reaction.
Problem 3: Product is Oily or Fails to Crystallize

Symptom: After work-up and solvent removal, the product remains a viscous oil or gum instead of the expected solid, making isolation difficult.

Potential Cause Explanation & Validation Recommended Solution
Residual Solvent High-boiling point solvents (like DMF or DMSO, if used) or even moderate boilers (like toluene) can be difficult to remove completely on a rotary evaporator, leaving an oily residue.After rotary evaporation, place the flask on a high-vacuum pump for several hours to remove trace solvents. Gentle heating (e.g., 40-50°C) can assist this process if the product is thermally stable.
Presence of Impurities Byproducts or unreacted starting materials can act as eutectic impurities, depressing the melting point of the final product and preventing crystallization.Purification is Key: 1. Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The desired product should solidify, while impurities may remain in the solvent. Filter to collect the solid.2. Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) and allow it to cool slowly. The pure product should crystallize out.[6]

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram outlines the standard operational sequence for the synthesis and purification.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere Setup D Dissolve 1-Phenylpiperazine in Solvent A->D B Prepare Anhydrous Solvent B->D C Weigh 1-Phenylpiperazine & Phenyl Isocyanate C->D F Add Phenyl Isocyanate Dropwise C->F E Cool to 0°C (Optional, for control) D->E E->F G Stir at RT until Reaction is Complete F->G H Monitor by TLC/LC-MS G->H I Solvent Evaporation H->I If Complete J Purification (Recrystallization/Trituration) I->J K Dry Final Product Under Vacuum J->K

Caption: Standard workflow for synthesis and purification.

Reaction Mechanism and Key Side Reaction

This diagram illustrates the desired nucleophilic attack and the competing hydrolysis pathway.

ReactionMechanism cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction amine 1-Phenylpiperazine (Nucleophile) isocyanate Phenyl Isocyanate (Electrophile) amine->isocyanate Nucleophilic Attack product N,4-diphenylpiperazine- 1-carboxamide (Product) isocyanate->product aniline Aniline isocyanate->aniline Decarboxylation water H₂O (Moisture) water->isocyanate Hydrolysis byproduct N,N'-Diphenylurea (Insoluble Byproduct) aniline->byproduct Reacts with more Phenyl Isocyanate

Sources

Technical Support Center: Navigating Solubility Challenges of Diphenylpiperazine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant hurdle of poor aqueous solubility of diphenylpiperazine compounds in in vitro experimental settings. The inherent lipophilicity of the diphenylpiperazine scaffold frequently leads to challenges in achieving desired concentrations in aqueous buffers and cell culture media, potentially compromising experimental outcomes and data reproducibility.[1]

This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to design robust experimental protocols and obtain reliable results.

Troubleshooting Guide: From Precipitation to Inconsistent Data

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: My diphenylpiperazine compound, dissolved in DMSO, precipitates upon dilution into my aqueous buffer or cell culture medium.

This is one of the most frequent challenges encountered with lipophilic compounds.[2][3] The abrupt change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one causes the compound to crash out of solution.

Causality: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[4] However, its miscibility with water does not guarantee that the dissolved solute will remain soluble upon dilution. The hydrophobic diphenylpiperazine molecules, once forced into an aqueous environment, will self-aggregate and precipitate to minimize their contact with water.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Media step1 Optimize Dilution Technique start->step1 Initial Observation step2 Reduce Final DMSO Concentration step1->step2 If precipitation persists step3 Employ a Co-Solvent Strategy step2->step3 If still unsuccessful step4 Utilize Solubility Enhancers step3->step4 Advanced Strategy end_point Compound Solubilized step4->end_point Successful Solubilization

Caption: Decision workflow for addressing DMSO-induced precipitation.

Step-by-Step Protocol:

  • Optimize the Dilution Process:

    • Warm the Aqueous Medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes help maintain the solubility of the compound upon addition.[5]

    • Gradual Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous medium.[5] This gradual decrease in solvent polarity can sometimes prevent immediate precipitation.

    • Vortexing During Addition: Add the DMSO stock dropwise to the aqueous medium while continuously vortexing or stirring. This rapid mixing can help to disperse the compound molecules before they have a chance to aggregate.

  • Minimize the Final DMSO Concentration:

    • High-Concentration Stock: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your final assay, thereby keeping the final DMSO concentration low (ideally ≤ 0.1% v/v) to minimize solvent-induced artifacts and cytotoxicity.[6][7]

    • Direct Dilution into Media with Cells: For cell-based assays, dilute the DMSO stock directly into the media containing the cells, rather than preparing an intermediate dilution in a separate tube.[6] The presence of proteins and other components in the media can sometimes help to stabilize the compound.

  • Consider Alternative Solvents or Co-Solvents:

    • If your compound has some solubility in ethanol or methanol, these can sometimes be used as co-solvents with DMSO or as alternatives.[8] However, be mindful of their potential effects on your specific assay.

    • For some applications, a co-solvent system, where the compound is dissolved in a mixture of solvents before dilution, can be effective.[9]

Issue 2: My diphenylpiperazine compound has poor solubility even in organic solvents, making it difficult to prepare a concentrated stock solution.

While DMSO is a powerful solvent, some highly crystalline or very lipophilic compounds may still exhibit limited solubility.

Causality: The crystal lattice energy of a solid compound can be very high, requiring a significant amount of energy to break the intermolecular bonds and allow the solvent to solvate the individual molecules.

Troubleshooting Workflow:

  • Gentle Heating: Gently warm the solvent and compound mixture (e.g., to 37-50°C) to increase the kinetic energy and facilitate the dissolution process. Always check the compound's stability at elevated temperatures.

  • Sonication: Use a bath sonicator to provide mechanical energy to break up the solid particles and enhance dissolution.[5]

  • pH Adjustment of the Solvent: For diphenylpiperazine compounds, which are basic due to the piperazine nitrogen atoms, acidification of the solvent can significantly increase solubility.[10][11]

    Protocol for pH Modification:

    • Prepare a stock solution in an organic solvent like DMSO.

    • In a separate tube, prepare your aqueous buffer and adjust the pH to a more acidic range (e.g., pH 4-6).

    • Dilute your compound stock into the pH-adjusted buffer. The protonation of the piperazine nitrogens will result in a more soluble salt form.[12]

    • Caution: Ensure the final pH is compatible with your experimental system.

Issue 3: I am observing inconsistent results in my cell-based assays, which I suspect is due to variable compound solubility.

Poor and inconsistent solubility can lead to variations in the effective concentration of the compound in your assays, resulting in poor data reproducibility.

Causality: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration and can vary between experiments.

Troubleshooting and Optimization:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. If any particulates are visible, the solution should not be used.

  • Solubility Assessment: Before proceeding with extensive experiments, perform a simple solubility test. Prepare your compound at the desired final concentration in the assay medium and visually inspect for precipitation over the time course of your experiment.

  • Employ Solubility-Enhancing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, forming an inclusion complex with increased aqueous solubility.[13][14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in in vitro studies.[1]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[16][17]

Table 1: Common Solubility Enhancers for In Vitro Assays

ExcipientMechanism of ActionTypical Starting Concentration (in vitro)Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[13][14]1-10 mMCan sometimes interfere with drug-target binding if the complex is too stable.[18]
Tween® 80 (Polysorbate 80) Forms micelles that solubilize the drug in their hydrophobic core.[16]0.01 - 0.1% (v/v)Can have cellular effects at higher concentrations.[8]
Pluronic® F-68 A non-ionic triblock copolymer that can form micelles and enhance solubility.0.02 - 0.1% (w/v)Generally considered biocompatible and has low toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the poor solubility of many diphenylpiperazine compounds?

A: The diphenylpiperazine scaffold consists of two phenyl rings and a piperazine ring.[19] The phenyl groups are large, nonpolar aromatic structures that contribute significantly to the lipophilicity (hydrophobicity) of the molecule. While the piperazine ring contains two nitrogen atoms that can participate in hydrogen bonding, the overall character of the molecule is dominated by the hydrophobic phenyl groups, leading to poor aqueous solubility.[1]

Q2: How does pH influence the solubility of diphenylpiperazine compounds?

A: The piperazine moiety contains two nitrogen atoms which are basic and can be protonated at acidic to neutral pH.[11][20] This protonation results in the formation of a positively charged species, which is significantly more water-soluble than the neutral form.[10] Therefore, decreasing the pH of the aqueous medium will generally increase the solubility of diphenylpiperazine compounds.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) a Diphenylpiperazine (Protonated, Soluble Salt Form) b Diphenylpiperazine (Neutral, Poorly Soluble Form) a->b Increase pH b->a Decrease pH

Caption: Relationship between pH and the solubility of diphenylpiperazine compounds.

Q3: Can I use solid dispersion techniques to improve the solubility of my compound for in vitro testing?

A: While solid dispersions, where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix, are a powerful technique to enhance solubility and dissolution, they are more commonly employed for in vivo formulations.[21][22] For in vitro screening, preparing a solid dispersion for each compound can be time-consuming. However, if you are working with a lead compound, preparing a solid dispersion and then dissolving it in your assay medium can be a viable strategy to achieve higher concentrations.

Q4: Are there any general guidelines for preparing stock solutions of poorly soluble compounds?

A: Yes, following a systematic approach can save time and resources.

Protocol for Stock Solution Preparation:

  • Start with a High-Purity Solvent: Use anhydrous, high-purity DMSO or another appropriate organic solvent.[23]

  • Weigh Accurately: Use a calibrated analytical balance to weigh your compound.

  • Stepwise Solubilization: Add a portion of the solvent to the solid compound and vortex. If it doesn't dissolve, try gentle warming or sonication.

  • Bring to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume and concentration.[23]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

By understanding the physicochemical properties of diphenylpiperazine compounds and systematically applying the troubleshooting strategies outlined in this guide, you can effectively overcome solubility challenges and ensure the integrity and reliability of your in vitro experimental data.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Zaini, E., Halim, A., Sani, L. A. P., & Arifin, H. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1011-1022. [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Shah, S., Shah, P., Shah, V., & Suthar, D. (2020). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 12(11), 1047. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023, December 1). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Retrieved from [Link]

  • Craciunescu, O., Trif, M., & Varlas, S. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 18(3), 109. [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from [Link]

  • Springer. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Whitehead, K. A., & Mitragotri, S. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(8), 1648–1655. [Link]

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  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Lopedota, A., Cutrignelli, A., Denora, N., Laquintana, V., & Franco, M. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(10), 529. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

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  • University of the West Indies. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • ResearchGate. (2025, October 30). (PDF) Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2021, May 10). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

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  • Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Pest management science, 74(1), 167–175. [Link]

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  • PubMed. (n.d.). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 9(2), 443–450. [Link]

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Technical Support Center: Crystallization of N,4-diphenylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N,4-diphenylpiperazine-1-carboxamide. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before attempting to crystallize N,4-diphenylpiperazine-1-carboxamide?

Before any crystallization attempt, the two most critical preliminary steps are assessing the purity of your starting material and conducting a solvent screening. Impurities can significantly hinder or even prevent crystal formation by disrupting the lattice structure, often leading to "oiling out".[1][2] A purity of at least 90-95% is recommended for developing a robust crystallization protocol.[3]

A solvent screen will identify suitable solvents or solvent systems. The ideal single solvent is one in which N,4-diphenylpiperazine-1-carboxamide exhibits high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: Which crystallization techniques are generally most successful for carboxamide derivatives like this?

For compounds in this class, the three most common and effective techniques are:

  • Slow Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. The gradual decrease in solubility induces crystallization. This method is often the simplest and a good starting point.[3]

  • Anti-Solvent Crystallization: The compound is dissolved in a "good" solvent in which it is highly soluble. A second "anti-solvent," in which the compound is insoluble, is then slowly added. This process drastically reduces the compound's solubility in the mixed solvent system, forcing it to crystallize.[4][5] This technique is particularly useful if a suitable single solvent cannot be found.

  • Slow Evaporation: The compound is dissolved in a solvent at a concentration below its saturation point. The solvent is then allowed to evaporate slowly over time. As the solvent volume decreases, the concentration of the compound increases until it reaches supersaturation and begins to crystallize.[6] This method is often good for producing high-quality single crystals for analysis but can be slow.[6]

Q3: The term "polymorphism" is often mentioned in pharmaceutical development. Why is it relevant for my N,4-diphenylpiperazine-1-carboxamide crystallization?

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, each having a unique arrangement of molecules in the crystal lattice.[7][8] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[9][10][11] For a pharmaceutical compound, an uncontrolled transition to a different, less soluble polymorph during manufacturing or storage can have serious consequences for the drug's efficacy and safety.[8] Therefore, identifying and controlling the desired polymorphic form during crystallization is a critical aspect of drug development.[7]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. The following flowchart provides a general workflow for troubleshooting.

TroubleshootingWorkflow start Prepare Saturated Solution at Elevated Temperature observe Cool Solution & Observe start->observe oiling_out Problem: 'Oiling Out' Occurs (Liquid Droplets Form) observe->oiling_out Liquid droplets appear no_crystals Problem: No Crystals Form observe->no_crystals Solution remains clear powder Problem: Fine Powder Precipitates Rapidly observe->powder Rapid precipitation poor_quality Problem: Crystals are Small, Needles, or Aggregated observe->poor_quality Imperfect solids form success Success: Well-formed, High-Quality Crystals observe->success Slow crystal growth sol_oil_1 Re-heat and add more solvent (1-5%) oiling_out->sol_oil_1 sol_oil_2 Slow the cooling rate significantly oiling_out->sol_oil_2 sol_oil_3 Change to a lower boiling point solvent oiling_out->sol_oil_3 sol_no_xtal_1 Evaporate some solvent to increase concentration no_crystals->sol_no_xtal_1 sol_no_xtal_2 Add a suitable anti-solvent no_crystals->sol_no_xtal_2 sol_no_xtal_3 Introduce a seed crystal no_crystals->sol_no_xtal_3 sol_powder_1 Insulate the flask to slow cooling powder->sol_powder_1 sol_powder_2 Use a more dilute solution (add more solvent) powder->sol_powder_2 sol_quality_1 Decrease cooling rate further poor_quality->sol_quality_1 sol_quality_2 Filter hot solution to remove particulates poor_quality->sol_quality_2 sol_quality_3 Try a different solvent system (e.g., vapor diffusion) poor_quality->sol_quality_3

Caption: General troubleshooting workflow for crystallization.

Q4: My compound has "oiled out," forming liquid droplets instead of solid crystals. What is happening and how do I fix it?

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][12] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid compound (or a melting point depressed by impurities).[1] The resulting oil is often an amorphous, impure liquid that can trap impurities and is resistant to crystallization.[2][12]

Solutions:

  • Reduce Supersaturation Rate: The most common cause is that the solution is becoming supersaturated too quickly. Re-heat the mixture until the oil redissolves, add a small amount of additional solvent (1-5% by volume), and cool the solution much more slowly.[1] This keeps the compound in solution longer, allowing it to reach its crystallization point at a lower temperature.

  • Lower the Crystallization Temperature: If possible, switch to a solvent system with a lower boiling point. This ensures that the entire process occurs at temperatures well below the compound's melting point.

  • Introduce Seed Crystals: If you have previously managed to obtain a few crystals, introducing a "seed crystal" into a slightly supersaturated solution can provide a template for proper crystal growth, bypassing the kinetic barrier to nucleation and preventing oiling.[13][14]

Q5: I've cooled my solution, but no crystals have formed. What should I do?

Causality: The absence of crystals usually indicates that the solution has not reached a sufficient level of supersaturation. This can be due to using too much solvent or the compound having higher-than-expected solubility in the chosen solvent at low temperatures.

Solutions:

  • Increase Concentration: If the flask is unsealed, you can gently heat it to evaporate a portion of the solvent and then attempt to cool it again.[1] Be careful not to evaporate too much, as this can lead to rapid precipitation.

  • Induce Nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that serve as nucleation sites.

    • Seeding: As mentioned above, adding a seed crystal is a highly effective way to induce crystallization.[13]

  • Utilize an Anti-Solvent: If the compound remains stubbornly soluble, the best approach is often to switch to an anti-solvent crystallization method. Slowly add a miscible solvent in which your compound is insoluble until the solution becomes faintly turbid, then allow it to stand undisturbed.

Q6: My crystallization was too fast, resulting in a fine powder instead of distinct crystals. How can I improve the crystal quality?

Causality: The formation of powder or very small crystals is a sign of extremely rapid nucleation, caused by a high degree of supersaturation being reached too quickly.[1] Slower crystal growth is essential for forming larger, higher-quality crystals. The cooling rate directly impacts crystal quality; a slower rate generally results in a higher degree of crystallization and better quality.[15][16][17]

Solutions:

  • Slow Down the Cooling Process: Do not place the hot flask directly on a cold surface or in an ice bath. Instead, allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before any further cooling.[1] Wrapping the flask in glass wool or placing it in a Dewar flask can slow the cooling even further.

  • Reduce the Initial Concentration: Start with a slightly more dilute solution. Re-heat your powdered sample, add more solvent until it fully dissolves, and then attempt the slow cooling process again. This reduces the level of supersaturation at any given temperature, favoring slower growth on existing nuclei over the formation of many new nuclei.[1]

Experimental Protocols
Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add your crude N,4-diphenylpiperazine-1-carboxamide and a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Start with a conservative amount of solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to reflux. Add small aliquots of the solvent just until all the solid material has dissolved. Avoid adding a large excess of solvent.

  • Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial for obtaining high-quality crystals.[3]

  • Cooling: Cover the flask with a watch glass or loose stopper and set it on an insulating surface (like a cork ring) to cool undisturbed to room temperature. The process should ideally take 30-60 minutes or longer.

  • Maturation: Once at room temperature, you may transfer the flask to a refrigerator (4°C) or freezer (-20°C) to maximize the yield of crystals. Do not rush this step.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry.

Protocol 2: Anti-Solvent Crystallization

AntiSolvent cluster_0 Step 1: Dissolve cluster_1 Step 2: Add Anti-Solvent cluster_2 Step 3: Crystallize dissolve Dissolve Compound in Minimum 'Good' Solvent (e.g., Acetone, THF) add_anti Slowly add 'Anti-Solvent' (e.g., Hexane, Water) dropwise with stirring dissolve->add_anti Proceed to crystallize Stop at first sign of persistent cloudiness. Allow to stand. add_anti->crystallize Observe for

Caption: Workflow for anti-solvent crystallization.

  • Dissolution: Dissolve the N,4-diphenylpiperazine-1-carboxamide in the minimum amount of a "good" solvent (e.g., acetone, THF, dichloromethane) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (e.g., hexanes, heptane, water) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the saturation point has been exceeded.

  • Growth: Stop adding the anti-solvent and allow the flask to stand undisturbed. Crystals should begin to form over a period of minutes to hours. Cooling the mixture may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

Reference Data
Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Non-Polar (Anti-Solvents)
n-Hexane690.11.9Common anti-solvent for moderately polar compounds.
Toluene1112.42.4Aromatic solvent, can sometimes be incorporated into the crystal lattice.[3]
Moderately Polar
Diethyl Ether352.84.3Very volatile, good for slow evaporation but can be too fast.[13]
Ethyl Acetate (EtOAc)774.46.0Good general-purpose solvent.
Tetrahydrofuran (THF)664.07.5Can be prone to causing oiling out.[6]
Dichloromethane (DCM)403.19.1Volatile, often used for slow evaporation.[13]
Polar Protic
Acetone565.121Good solvent, but its volatility can lead to rapid crystallization.[13]
Isopropanol (IPA)823.918Excellent choice for many carboxamides.
Ethanol (EtOH)784.324.5A very common and effective recrystallization solvent.[18]
Methanol (MeOH)655.133Tends to be a very strong solvent; may require an anti-solvent.
Water10010.280.1Generally an anti-solvent for non-ionic organic compounds.
References
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  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.

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Technical Support Center: Managing Off-Target Effects of Arylpiperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for arylpiperazine-based compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into managing a critical aspect of your research: off-target effects. While the N,4-diphenylpiperazine-1-carboxamide scaffold is a versatile starting point for many CNS-active compounds, this guide will focus on a well-characterized example, the arylpiperazine derivative LP-211 , a potent and selective 5-HT7 receptor agonist, to illustrate key principles and methodologies.[1][2]

The principles and techniques discussed here are broadly applicable to other compounds sharing this structural motif. Understanding and mitigating off-target interactions is not just a regulatory hurdle; it is fundamental to ensuring the validity of your experimental results and the ultimate safety and efficacy of any potential therapeutic.[3] This guide will equip you with the knowledge to anticipate, identify, and address these effects in your own work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with arylpiperazine-based compounds like LP-211.

Q1: What are the most common off-target interactions for arylpiperazine-based 5-HT7 receptor ligands?

A1: The arylpiperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of receptors. For compounds designed to target the 5-HT7 receptor, the most common off-target interactions are often with other serotonin (5-HT) and dopamine (D) receptors due to structural similarities in their binding pockets.[4][5] For our model compound, LP-211, the primary off-targets identified are the 5-HT1A and D2 dopamine receptors.[1][2] However, it's crucial to note that LP-211 exhibits high selectivity for the 5-HT7 receptor over these off-targets.[1][2]

Q2: How can I determine if the observed effect in my experiment is due to the intended on-target activity or an off-target effect?

A2: This is a critical question in pharmacology. A multi-pronged approach is necessary for confident target validation:

  • Pharmacological Blockade: Use a selective antagonist for your primary target (e.g., SB-269970 for the 5-HT7 receptor) to see if it can reverse the effect of your compound. If the effect persists, it is likely mediated by an off-target.

  • Knockout Models: If available, test your compound in a knockout animal model or cell line lacking the primary target (e.g., 5-HT7 -/- mice).[6] An effect observed in these models would strongly indicate off-target activity.

  • Counter-Screening: Profile your compound against a panel of likely off-targets (see Q1). If your compound shows significant affinity for another receptor at a concentration relevant to your experiment, that receptor becomes a candidate for mediating the observed effect.

Q3: What is the functional consequence of 5-HT7 receptor activation, and how can I measure it?

A3: The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[7][8] Activation of this pathway stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[9] Therefore, the most direct way to measure the functional activity of a 5-HT7 agonist like LP-211 is through a cAMP accumulation assay.[7][8] This can be performed in a recombinant cell line stably expressing the human 5-HT7 receptor.

Q4: My compound is highly selective in binding assays, but I still see unexpected results in my cellular or in vivo experiments. Why might this be?

A4: Several factors can contribute to this discrepancy:

  • Metabolism: Your parent compound could be metabolized into an active metabolite with a different selectivity profile. For instance, LP-211 is known to be metabolized to RA-7, which also has high affinity for the 5-HT7 receptor.[10]

  • Receptor Density and Signaling Efficiency: The expression levels of on- and off-targets can vary significantly between different cell types or tissues. An off-target receptor might be expressed at much higher levels or couple more efficiently to downstream signaling pathways in your specific experimental system, leading to a significant biological response even with lower binding affinity.

  • Ligand-Biased Signaling: A compound can stabilize different receptor conformations, leading to preferential activation of certain signaling pathways over others (e.g., G-protein vs. β-arrestin pathways). Your binding assay might not capture the full complexity of your compound's functional profile.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental evaluation of arylpiperazine-based compounds.

Problem Potential Cause Suggested Solution
High variability in cAMP assay results. 1. Inconsistent cell density. 2. Suboptimal stimulation time. 3. Degradation of cAMP by phosphodiesterases (PDEs).1. Optimize and strictly control cell seeding density for each experiment.[12] 2. Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP accumulation. 3. Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[12]
Observed in vivo effect is not blocked by a selective 5-HT7 antagonist. 1. The effect is mediated by an off-target receptor. 2. The antagonist dose was insufficient to achieve adequate receptor occupancy in the target tissue. 3. The compound has an active metabolite with a different pharmacological profile.1. Perform a broad off-target screening panel to identify other potential targets. 2. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to ensure the antagonist reaches the target site at a sufficient concentration. 3. Characterize the metabolites of your compound and test their activity on the primary and off-targets.
Discrepancy between binding affinity (Ki) and functional potency (EC50). 1. The compound is a partial agonist. 2. The assay conditions for binding and functional assays are different (e.g., buffer composition, temperature). 3. The functional assay has a receptor reserve, which can shift the potency of agonists to lower concentrations.1. Characterize the maximal effect (Emax) of your compound relative to a full agonist. LP-211, for example, shows a maximal effect of 82% compared to serotonin.[2] 2. Standardize assay conditions where possible. Note that binding assays are often performed at room temperature, while functional assays are at 37°C.[13] 3. This is an inherent property of some functional assays. It is important to report both Ki and EC50 values and the conditions under which they were determined.
Data Presentation

The selectivity of a compound is a key parameter. It is often expressed as the ratio of its affinity for off-targets to its affinity for the primary target.

Table 1: Binding Affinity Profile of LP-211

TargetBinding Affinity (Ki, nM)Selectivity-fold (Ki off-target / Ki 5-HT7)Reference
5-HT7 Receptor (Primary) 0.58 - [1][2]
5-HT1A Receptor188324[1][2]
D2 Receptor142245[1][2]

This data clearly demonstrates that LP-211 is a highly selective ligand for the 5-HT7 receptor.

Visualizations & Key Workflows

Understanding the signaling pathway of the primary target and having a clear workflow for assessing off-target effects are crucial for structured and logical experimentation.

G cluster_membrane Plasma Membrane 5HT7R 5-HT7 Receptor Gs Gs-protein 5HT7R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates LP211 LP-211 (Agonist) LP211->5HT7R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., Gene Transcription, Modulation of Ion Channels) CREB->CellularResponse

Caption: 5-HT7 Receptor Signaling Pathway.

G Start Test Compound (e.g., LP-211) PrimaryScreen Primary Target Assay (e.g., 5-HT7 Binding) Start->PrimaryScreen CheckAffinity High Affinity? PrimaryScreen->CheckAffinity FunctionalAssay On-Target Functional Assay (e.g., cAMP accumulation) CheckAffinity->FunctionalAssay Yes Stop Re-evaluate or Discard Compound CheckAffinity->Stop No CheckActivity Agonist/Antagonist Activity? FunctionalAssay->CheckActivity SelectivityScreen Selectivity Screening (Panel of related off-targets, e.g., 5-HT1A, D2) CheckActivity->SelectivityScreen Yes CheckActivity->Stop No AnalyzeSelectivity Analyze Selectivity Profile (>100-fold selectivity desired) SelectivityScreen->AnalyzeSelectivity CellularAssay Cellular/In Vivo Model AnalyzeSelectivity->CellularAssay Validate Validate with Antagonists & Knockout Models CellularAssay->Validate End Characterized Compound Validate->End

Sources

Validation & Comparative

A Comparative Analysis of Phenylpiperazine Scaffolds and Known Dopamine D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dopamine D3 receptor (D3R) is a critical G-protein coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[1][2] This localization makes the D3R a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][3][4] The development of D3R-selective ligands is a significant challenge due to the high structural homology with the dopamine D2 receptor (D2R), where off-target activity can lead to undesirable side effects.[3][5]

This guide provides a comparative analysis of ligands built around the N-phenylpiperazine scaffold, a privileged structure in dopamine receptor pharmacology, against other well-characterized D3R ligands.[6][7] While the specific compound N,4-diphenylpiperazine-1-carboxamide is not extensively characterized in public literature, its core structure is representative of a broad class of compounds that have been investigated for D3R activity.[5][8] We will explore the structure-activity relationships (SAR), comparative pharmacology, and the experimental methodologies used to characterize these compounds, providing researchers with a framework for evaluating novel D3R-targeting chemical entities.

Section 1: Structural Scaffolds and Pharmacophore Models

The quest for D3R selectivity has led to the exploration of several chemical scaffolds. The phenylpiperazine moiety is a cornerstone in the design of many D2-like receptor ligands.[6][7] Its role is typically to occupy the orthosteric binding pocket, where the endogenous ligand dopamine binds.[6]

1.1. The Phenylpiperazine Scaffold

The N-phenylpiperazine group is a common feature in many D3R ligands.[5][6] Structure-activity relationship studies have shown that substitutions on the phenyl ring and the nature of the linker connecting the piperazine to other parts of the molecule are critical for both affinity and selectivity.[8][9]

  • Aryl Substituents : The pattern of substitution on the phenyl ring significantly influences binding. For instance, dichlorophenyl and methoxyphenyl groups have been extensively studied, with their positioning affecting both affinity and intrinsic activity.[8]

  • Linker Region : Often, a flexible alkyl chain, typically a butyl group, connects the phenylpiperazine to a distal aryl carboxamide moiety.[7][8] This linker allows the ligand to adopt an extended conformation, potentially engaging a secondary binding pocket, which is thought to be a key determinant for D3R selectivity over D2R.[5][7]

1.2. Comparative Ligands: Pramipexole and Cariprazine

To contextualize the properties of phenylpiperazine-based ligands, we will compare them to two clinically relevant drugs with significant D3R activity:

  • Pramipexole : A non-ergot dopamine agonist used in Parkinson's disease, pramipexole exhibits higher affinity for the D3 receptor than the D2 receptor.[10][11][12] Its rigid bicyclic thiazole structure provides a different template compared to the more flexible phenylpiperazines.[13][14]

  • Cariprazine : An atypical antipsychotic, cariprazine is a D3-preferring D2/D3 partial agonist.[15][16][17][18] It possesses a complex structure that includes a dichlorophenylpiperazine moiety, demonstrating the clinical success of this scaffold.[15] Its high affinity for D3R is a key feature of its pharmacological profile.[16]

These comparators represent different structural classes and functional activities, providing a robust basis for our analysis.

Section 2: Comparative Pharmacology: Binding Affinity and Selectivity

The initial characterization of a novel ligand involves determining its binding affinity (typically expressed as the inhibition constant, Ki) for the target receptor and its selectivity against related receptors.

2.1. Key Determinants of D3 Receptor Affinity

For phenylpiperazine derivatives, high affinity is often achieved through a combination of interactions. The protonated nitrogen of the piperazine ring typically forms a salt bridge with a conserved aspartate residue (Asp110) in the orthosteric pocket of D2-like receptors.[6] The aryl group engages with hydrophobic pockets, and the distal part of the molecule can form additional interactions that enhance affinity and confer selectivity.[6][7]

2.2. Quantitative Comparison of Ligand Binding

The following table summarizes the binding affinities of representative D3R ligands.

Compound ClassExample CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity Ratio
Phenylpiperazine Compound 6a[5]~1.4~700~500
Phenylpiperazine Cariprazine[16]~0.085~0.49~6
Aminothiazole Pramipexole[10][11]0.53.9~8
Endogenous Ligand Dopamine[19]~20~4500~225

Data are compiled from multiple sources and should be considered representative. Absolute values can vary based on experimental conditions.

Analysis:

  • Phenylpiperazine derivatives like "Compound 6a" from specialized research can achieve exceptionally high D3 selectivity (up to 500-fold).[5] This is often attributed to a "bitopic" binding mode where the extended part of the molecule engages a secondary pocket unique to the D3R.[5]

  • Cariprazine, while also a phenylpiperazine, shows less dramatic D3/D2 selectivity but possesses very high affinity for both receptors, with a preference for D3.[16] Its clinical efficacy is derived from its partial agonist activity and complex pharmacodynamic profile.[15][17]

  • Pramipexole, from a different structural class, also shows a clear preference for the D3 receptor.[10][11][12]

Section 3: Functional Activity at the D3 Receptor

Beyond binding, it is crucial to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).[2]

3.1. D3 Receptor Signaling Pathways

The D3R is a member of the D2-like family, which canonically couples to Gi/o proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[20] Recent studies have revealed more nuanced signaling, with evidence suggesting the D3R preferentially couples to Go and Gz proteins over Gi subtypes, which can lead to distinct downstream cellular responses.[21][22][23]

D3R_Signaling cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gαi/o/z Gβγ D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC Gα inhibits cAMP cAMP AC->cAMP converts Ligand D3 Agonist Ligand->D3R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Ion channel modulation) PKA->Response phosphorylates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes 1. Prepare membranes from cells expressing D3R/D2R Incubate 4. Incubate membranes, radioligand, & test compound to equilibrium Membranes->Incubate Radioligand 2. Prepare radioligand (e.g., [3H]Spiperone) Radioligand->Incubate TestCmpd 3. Prepare serial dilutions of test compound TestCmpd->Incubate Filter 5. Rapidly filter through GF/B filters to separate bound from free radioligand Incubate->Filter Count 6. Quantify bound radioactivity using liquid scintillation Filter->Count Plot 7. Plot % inhibition vs. log[compound concentration] Count->Plot Calculate 8. Calculate IC50 and convert to Ki using Cheng-Prusoff equation Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation : Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with human D3R or D2R). [24]Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer. [24]2. Assay Setup : In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound. [24][25]3. Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. [24]4. Filtration : Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through. [24]5. Quantification : Measure the radioactivity retained on the filters using a scintillation counter. [24]6. Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The concentration of the compound that inhibits 50% of specific binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [24] 4.2. cAMP Functional Assay (Agonism/Antagonism)

To measure the functional consequence of ligand binding to a Gi/o-coupled receptor like D3R, one can measure the inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Culture : Plate cells expressing the D3R in a suitable microplate format.

  • Forskolin Stimulation : To measure inhibition, intracellular cAMP levels must first be stimulated. This is achieved by treating the cells with forskolin, a direct activator of adenylyl cyclase. [26]3. Compound Treatment : Add varying concentrations of the test compound. Agonists will cause a decrease in the forskolin-stimulated cAMP levels. To test for antagonist activity, cells are co-incubated with the test compound and a known D3R agonist.

  • Cell Lysis and Detection : After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase biosensors (e.g., GloSensor). [26][27][28][29]5. Data Analysis : Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of the test compound. For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect). For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Conclusion

The N-phenylpiperazine scaffold remains a highly versatile and fruitful starting point for the design of potent and selective dopamine D3 receptor ligands. Through systematic modification of the aryl substitution and the linker-carboxamide region, researchers have successfully developed compounds with a wide range of pharmacological profiles, from highly selective antagonists to partial and full agonists. [5][8]Comparative analysis with established drugs like pramipexole and cariprazine highlights the distinct structural features that can be exploited to achieve desired D3R affinity, selectivity, and functional activity. The application of standardized experimental workflows, including radioligand binding and functional cAMP assays, is essential for the robust characterization of these compounds and for advancing the development of novel therapeutics for dopamine-related CNS disorders.

References

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  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Go/z-biased coupling profile of the dopamine D3 receptor. (n.d.). PubMed Central. [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (n.d.). PubMed Central. [Link]

  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. (2011). PubMed Central. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (n.d.). PubMed Central. [Link]

  • First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. (n.d.). PubMed. [Link]

  • The role of dopamine D3 receptors in the mechanism of action of cariprazine. (n.d.). PubMed. [Link]

  • Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. (n.d.). ACS Publications. [Link]

  • The Heteromeric Dopamine Receptor D2:D3 Controls the Gut Recruitment and Suppressive Activity of Regulatory T-Cells. (n.d.). MDPI. [Link]

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  • Functional evaluations of the D3 and D2 activity of pramipexole and... (n.d.). ResearchGate. [Link]

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  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (n.d.). ACS Publications. [Link]

  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using. (n.d.). PLOS. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). NIH. [Link]

  • Go/z-biased coupling profile of the dopamine D3 receptor. (2025). bioRxiv. [Link]

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  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2025). ResearchGate. [Link]

  • Go/z-biased coupling profile of the dopamine D3 receptor. (2026). ResearchGate. [Link]

  • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. (n.d.). PubMed Central. [Link]

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  • Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor. (2024). PubMed Central. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (n.d.). PubMed. [Link]

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. (n.d.). MDPI. [Link]

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Validating the In Vitro to In Vivo Correlation of Piperazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro to in vivo correlation (IVIVC) is a cornerstone of efficient and ethical drug development. This guide provides an in-depth technical comparison of key in vitro assays and their correlation with in vivo pharmacokinetic data, with a specific focus on the ubiquitous and pharmacologically significant piperazine class of compounds. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a common scaffold in many marketed drugs due to its favorable physicochemical properties and versatile biological activities.[1] However, predicting the in vivo performance of these often basic and metabolically susceptible compounds from in vitro data presents unique challenges.[2][3]

This guide will navigate the complexities of establishing a predictive IVIVC for piperazine derivatives, moving beyond a simple listing of protocols to explain the scientific rationale behind experimental design and data interpretation. By understanding the interplay between in vitro predictions and in vivo realities, researchers can de-risk their drug candidates earlier, optimize formulations more effectively, and ultimately, accelerate the journey from bench to bedside.

The Crucial Role of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[4][5] For oral dosage forms, this typically involves correlating the rate and extent of drug dissolution or release in vitro with the plasma drug concentration or the amount of drug absorbed in vivo.[4][5] A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive clinical trials and expediting the approval process for formulation changes, manufacturing site changes, and scale-up activities.[6][7]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on the development and validation of IVIVCs, categorizing them into different levels of correlation (Level A, B, and C), with Level A being the most informative point-to-point correlation.[8][9][10]

Key In Vitro Assays for Predicting In Vivo Performance of Piperazine Compounds

To build a reliable IVIVC, a carefully selected battery of in vitro assays is essential. For piperazine compounds, which are often orally administered, the key parameters to assess are their absorption, metabolism, and distribution. The following sections detail the core in vitro assays used to predict these pharmacokinetic properties.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model of the human intestinal epithelium.[7][11] When cultured as a monolayer, these cells differentiate to form tight junctions and express key transporter proteins, mimicking the barrier function of the small intestine.[5][12] The Caco-2 permeability assay is therefore a cornerstone for predicting the oral absorption of drug candidates.[5][13]

Experimental Rationale: The apparent permeability coefficient (Papp) generated from the Caco-2 assay provides a quantitative measure of a compound's ability to cross the intestinal barrier.[13] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its oral bioavailability.[14] This is particularly relevant for many piperazine-containing drugs.

Click to view the detailed, step-by-step methodology for the Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of piperazine compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage number 20-50)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test piperazine compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[4]

    • Sub-culture the cells every 3-4 days when they reach 80-90% confluency.[4]

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.[13]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a confluent monolayer.

    • Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a defined incubation period. The Papp of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • For A-B permeability: Add the test compound solution (typically 1-10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[4]

    • For B-A permeability: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[4]

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed HBSS.

    • Collect a sample from the donor chamber at the beginning and end of the experiment to assess compound stability and recovery.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the piperazine compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Metabolic Stability: Liver Microsome Assay

The liver is the primary site of drug metabolism, and piperazine-containing compounds are often susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1][15] The in vitro metabolic stability assay using liver microsomes is a widely used method to predict the in vivo hepatic clearance of a drug.[8][16] Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[15][17]

Experimental Rationale: By incubating a piperazine compound with liver microsomes and a necessary cofactor (NADPH), the rate of its disappearance can be measured.[17] This rate is used to calculate the in vitro intrinsic clearance (CLint), which can then be scaled to predict the in vivo hepatic clearance.[18] This information is critical for estimating a drug's half-life and potential for drug-drug interactions.[19]

Click to view the detailed, step-by-step methodology for the Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of piperazine compounds in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test piperazine compounds and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for sample analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the piperazine compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the piperazine compound (final concentration typically 1 µM), liver microsomes (final protein concentration typically 0.5 mg/mL), and phosphate buffer at 37°C for 5-10 minutes.[17]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.[17]

    • Include control incubations without NADPH to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent piperazine compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Plasma Protein Binding: Equilibrium Dialysis

The extent to which a drug binds to plasma proteins significantly influences its distribution, availability to reach its target site, and its rate of elimination.[19][20] Only the unbound (free) fraction of a drug is pharmacologically active.[21] Equilibrium dialysis is considered the gold standard for determining the plasma protein binding of a compound.[22][23]

Experimental Rationale: This technique involves separating a drug-containing plasma solution from a buffer solution by a semi-permeable membrane that allows the passage of the small drug molecules but not the large plasma proteins.[23] At equilibrium, the concentration of the unbound drug will be the same on both sides of the membrane.[23] By measuring the drug concentration in both the plasma and buffer chambers, the percentage of the drug bound to plasma proteins can be accurately determined.[22]

Click to view the detailed, step-by-step methodology for the Equilibrium Dialysis Assay

Objective: To determine the percentage of plasma protein binding of piperazine compounds.

Materials:

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (molecular weight cut-off of 8-12 kDa)

  • Test piperazine compounds and a control compound (e.g., warfarin, which is highly protein-bound)

  • LC-MS/MS system for sample analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the piperazine compound in a suitable solvent.

    • Spike the piperazine compound into the human plasma to achieve the desired final concentration (typically 1-10 µM).

  • Equilibrium Dialysis:

    • Assemble the equilibrium dialysis cells according to the manufacturer's instructions.

    • Add the drug-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).[20]

    • Seal the dialysis unit and incubate it at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, depending on the compound and the device).[20]

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of the piperazine compound in both samples using a validated LC-MS/MS method. To accurately determine the total concentration in the plasma sample, it may need to be precipitated with an organic solvent to release the bound drug.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the equation: fu = Concentration in buffer chamber / Concentration in plasma chamber

    • Calculate the percentage of plasma protein binding (%PPB) using the equation: %PPB = (1 - fu) * 100

In Vivo Pharmacokinetic Studies in Preclinical Models

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.[24][25] Rodent models, such as rats, are commonly used in early drug discovery for this purpose.[25]

Experimental Rationale: An in vivo pharmacokinetic study involves administering a piperazine compound to a group of animals and then collecting blood samples at various time points.[26] By measuring the drug concentration in the plasma over time, key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd) can be determined.[24] These parameters provide a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) in a living system.

Click to view the detailed, step-by-step methodology for an In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a piperazine compound in rats following oral administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (typically 8-10 weeks old)

  • The piperazine compound formulated in a suitable vehicle for oral gavage (e.g., water, saline, or a suspension)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • LC-MS/MS system for plasma sample analysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the housing conditions for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

    • Administer a single oral dose of the piperazine compound via gavage at a predetermined dose level (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (typically 50-100 µL) at multiple time points post-dosing. A typical sampling schedule might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[26]

    • Blood can be collected via various methods, such as tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract the piperazine compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the piperazine compound in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration of the piperazine compound versus time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters: Cmax, Tmax, AUC(0-t), AUC(0-inf), CL/F (apparent oral clearance), and Vz/F (apparent volume of distribution).

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The ultimate goal of these assays is to establish a correlation that allows for the prediction of in vivo outcomes from in vitro data. Below is a comparative table illustrating hypothetical data for three piperazine compounds (PZ-A, PZ-B, and PZ-C) to demonstrate how in vitro results can be correlated with in vivo findings.

ParameterIn Vitro AssayPZ-APZ-BPZ-CIn Vivo Outcome (Rat)PZ-APZ-BPZ-C
Absorption Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)15.25.80.9Oral Bioavailability (%) 854510
Caco-2 Efflux Ratio1.23.51.5
Metabolism HLM Intrinsic Clearance (µL/min/mg)1055150In Vivo Clearance (mL/min/kg) 52570
Distribution Plasma Protein Binding (%)509580Volume of Distribution (L/kg) 2.50.81.5

Interpretation of the Comparative Data:

  • PZ-A: Exhibits high permeability and low efflux in the Caco-2 assay, which correlates well with its high oral bioavailability in rats. Its low intrinsic clearance in liver microsomes is consistent with its low in vivo clearance. The moderate plasma protein binding contributes to a relatively large volume of distribution.

  • PZ-B: Shows moderate permeability but a high efflux ratio, suggesting it is a P-gp substrate. This likely contributes to its moderate oral bioavailability. The moderate metabolic stability in vitro is reflected in its moderate in vivo clearance. High plasma protein binding restricts its distribution, resulting in a smaller volume of distribution.

  • PZ-C: Has poor permeability in the Caco-2 assay, leading to very low oral bioavailability. Its high intrinsic clearance in liver microsomes indicates rapid metabolism, which is confirmed by its high in vivo clearance.

Visualizing the IVIVC Workflow

A clear understanding of the experimental workflow is essential for successful IVIVC development. The following diagram illustrates the key stages, from in vitro characterization to in vivo validation.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Development caco2 Caco-2 Permeability (Papp, Efflux Ratio) model Mathematical Modeling (e.g., Deconvolution) caco2->model Predicts Absorption hlm Metabolic Stability (HLM CLint) hlm->model Predicts Metabolism ppb Plasma Protein Binding (%PPB) ppb->model Informs Distribution pk_study Rat Pharmacokinetic Study (Oral Administration) pk_params Determine PK Parameters (AUC, Cmax, Tmax, CL/F, Vd/F) pk_study->pk_params pk_params->model Correlates with validation Establish & Validate Correlation (Predictability Assessment) model->validation

Caption: Workflow for establishing an in vitro to in vivo correlation.

Challenges and Considerations for Piperazine Compounds

While the described assays are powerful predictive tools, several factors can complicate the IVIVC for piperazine compounds:

  • High Basicity: The basic nature of the piperazine ring can lead to pH-dependent solubility and permeability, which may not be fully captured in standard in vitro assays.

  • Transporter Interactions: Many piperazine derivatives are substrates for uptake and efflux transporters, leading to non-linear pharmacokinetics that can be challenging to model.[2]

  • Complex Metabolism: Piperazine rings can undergo complex metabolic transformations, including N-dealkylation, ring opening, and oxidation, which may not all be fully represented in microsomal assays.[1]

  • Species Differences: Significant interspecies differences in metabolism can exist, making the extrapolation from preclinical species to humans challenging.[1]

Conclusion: A Pathway to Predictive Drug Development

Establishing a robust in vitro to in vivo correlation for piperazine compounds is a multifaceted but achievable goal. By employing a well-designed suite of in vitro assays, understanding their underlying principles, and acknowledging their limitations, drug development scientists can gain invaluable insights into the likely in vivo performance of their candidates. The integration of high-quality in vitro data with sophisticated in vivo studies and mathematical modeling provides a powerful framework for making informed decisions, optimizing drug properties, and ultimately, increasing the probability of success in bringing safe and effective medicines to patients. This guide serves as a foundational resource for navigating the critical path of IVIVC development for this important class of therapeutic agents.

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A Comparative Guide to Piperazine-Based CCR2 Antagonists: From Scaffold to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N,4-diphenylpiperazine-1-carboxamide as a representative scaffold and other prominent piperazine-based antagonists of the C-C chemokine receptor 2 (CCR2). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

The Rationale for Targeting the CCR2-CCL2 Axis in Inflammatory Diseases

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), constitute a critical signaling axis in the orchestration of inflammatory responses.[1][2][3] This axis is a key driver of the recruitment of monocytes and macrophages from the bloodstream to sites of inflammation and tissue injury.[4][5] In chronic inflammatory conditions, this persistent influx of monocytic cells can exacerbate tissue damage and contribute to the pathogenesis of a wide range of diseases, including rheumatoid arthritis, multiple sclerosis, asthma, diabetic nephropathy, and atherosclerosis.[1][4] Consequently, the development of small-molecule antagonists that can effectively block the CCR2-CCL2 interaction has been a major focus of therapeutic research.[1]

The CCR2 Signaling Cascade

Upon binding of CCL2, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to cell polarization, actin polymerization, and ultimately, directed cell migration (chemotaxis) towards the source of the chemokine. The simplified canonical signaling pathway is depicted below.

CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαβγ CCR2->G_protein Activation PLC PLC G_protein->PLC Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 Ca_release Ca²⁺ Release DAG_IP3->Ca_release IP3 Mediates PKC PKC DAG_IP3->PKC DAG Activates Ca_release->PKC Activates Actin_Polymerization Actin Polymerization PKC->Actin_Polymerization Chemotaxis Chemotaxis & Cell Migration Actin_Polymerization->Chemotaxis

Figure 1: Simplified CCR2 Signaling Pathway.

The Piperazine-Carboxamide Scaffold: A Privileged Structure for CCR2 Antagonism

The piperazine core is a common motif in many centrally active pharmaceuticals, known for its favorable pharmacokinetic properties, including good oral bioavailability.[6][7][8] In the context of CCR2 antagonists, the N-aryl piperazine-1-carboxamide scaffold has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors.[9][10]

A representative, yet simple, structure within this class is N,4-diphenylpiperazine-1-carboxamide . While this specific molecule is not extensively documented as a potent CCR2 antagonist itself, its core structure embodies the key pharmacophoric elements common to more complex and potent analogs.[11][12][13][14] These elements generally include a basic nitrogen atom within the piperazine ring, which is thought to interact with key acidic residues in the CCR2 binding pocket, and aromatic moieties that engage in hydrophobic and van der Waals interactions.[15]

Comparative Analysis of Prominent Piperazine-Based CCR2 Antagonists

The development of CCR2 antagonists has led to several clinical and preclinical candidates. A significant challenge in this field has been achieving high selectivity, particularly over the hERG cardiac ion channel, to minimize the risk of cardiotoxicity.[9][10] Structural modifications aimed at reducing lipophilicity and basicity have been key strategies to improve this selectivity margin.[9][10]

Below is a comparison of two notable piperazine-based CCR2 antagonists, including the well-characterized preclinical tool compound INCB3344 .

FeatureN,4-diphenylpiperazine-1-carboxamide (Scaffold)INCB3344
Chemical Structure


In Vitro Potency
CCR2 Binding IC50Data not available5.1 nM (human), 9.5 nM (mouse)[9]
Chemotaxis IC50Data not available3.8 nM (human), 7.8 nM (mouse)[9]
Selectivity Data not available>100-fold selective over other homologous chemokine receptors[9]
Pharmacokinetics
Oral BioavailabilityData not available47% (mouse)[9]
Key Features A basic piperazine-carboxamide scaffold.Potent and selective CCR2 antagonist with good oral bioavailability in rodents.[9][16]
Therapeutic Applications Not established as a therapeutic agent.Used as a tool compound for target validation in rodent models of diseases like diabetic nephropathy.[9][16]

Experimental Protocols for the Evaluation of CCR2 Antagonists

The characterization of novel CCR2 antagonists relies on a suite of in vitro and in vivo assays. Below are protocols for two fundamental in vitro assays.

CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter plate.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Scientific Rationale: This assay provides a direct measure of the compound's ability to interact with the CCR2 receptor. The use of a radiolabeled ligand allows for sensitive and quantitative detection of binding.

Monocyte Chemotaxis Assay

Objective: To assess the functional ability of a test compound to inhibit CCL2-induced migration of monocytes.

Methodology:

  • Cell Isolation: Isolate primary human monocytes from peripheral blood or use a monocytic cell line (e.g., THP-1).

  • Assay Setup: Use a chemotaxis chamber (e.g., Transwell® plate) with a porous membrane separating an upper and a lower chamber.

  • Chemoattractant: Add CCL2 to the lower chamber.

  • Cell Treatment: Pre-incubate the monocytes with varying concentrations of the test compound.

  • Cell Migration: Place the treated monocytes in the upper chamber and incubate the plate to allow for cell migration through the membrane towards the CCL2 in the lower chamber.

  • Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the test compound concentration to determine the IC50 value.

Scientific Rationale: This functional assay evaluates the compound's ability to block the biological response mediated by CCR2 activation, which is a crucial indicator of its potential therapeutic efficacy.[17]

General Experimental Workflow

The discovery and development of a novel CCR2 antagonist follows a structured workflow, from initial screening to preclinical evaluation.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Binding_Assay CCR2 Binding Assay (IC50) HTS->Binding_Assay Functional_Assay Chemotaxis Assay (IC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling Functional_Assay->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization PK_Studies Pharmacokinetic Studies Efficacy_Models Disease Models (e.g., Arthritis, Nephropathy) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Candidate_Selection Clinical Candidate Tox_Studies->Candidate_Selection Lead_Optimization->PK_Studies

Sources

A Head-to-Head Efficacy Analysis of N,4-diphenylpiperazine-1-carboxamide Derivatives as Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for selective and potent ligands for dopamine receptors remains a cornerstone of therapeutic innovation for a spectrum of neurological and psychiatric disorders.[1] The N,4-diphenylpiperazine-1-carboxamide scaffold has emerged as a privileged structure, offering a versatile backbone for the development of targeted dopamine receptor modulators. This guide provides a comprehensive, head-to-head comparison of the efficacy of various derivatives of this chemical class, with a particular focus on their activity at D2-like (D2, D3, and D4) dopamine receptors. Drawing upon a synthesis of preclinical data, this document aims to elucidate the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, thereby informing future drug design and development efforts.

Introduction: The Therapeutic Promise of Dopamine Receptor Modulation

Dopamine receptors, integral to neurotransmission in the central nervous system, are implicated in the pathophysiology of numerous disorders, including schizophrenia, Parkinson's disease, depression, and substance use disorders.[1][2] The D2-like receptor family, comprising the D2, D3, and D4 subtypes, shares significant amino acid sequence homology, presenting a formidable challenge in the development of subtype-selective ligands.[3] Such selectivity is, however, crucial for minimizing off-target effects and enhancing therapeutic efficacy. The N,4-diphenylpiperazine-1-carboxamide core and its analogues have been extensively explored to achieve this goal, with modifications to the arylpiperazine and carboxamide moieties yielding compounds with distinct pharmacological profiles.[4][5]

Comparative Efficacy at Dopamine D2/D3 Receptors

A significant body of research has focused on optimizing N-arylpiperazine derivatives to achieve high affinity and selectivity for the D3 receptor over the D2 receptor. This is a key objective in developing treatments for conditions like substance addiction, where D3 receptor antagonism is thought to be beneficial.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide scaffold have revealed critical determinants of D3 versus D2 selectivity. The nature of the aryl group attached to the piperazine nitrogen and the arylcarboxamide moiety both play pivotal roles.

For instance, in a series of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides, various substituent patterns on the aryl piperazine region were shown to dramatically impact D3 versus D2 selectivity, with selectivity ratios ranging from 70.8- to an impressive 4615-fold.[4] Two compounds from this series, 13g and 13r , were identified as highly selective for the D3 receptor across a range of pharmacological targets.[4]

Further studies on N-phenylpiperazine analogs have corroborated the importance of substitution patterns for achieving D3 selectivity. Compound 6a from a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs demonstrated nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor.[3]

The intrinsic activity of these compounds is also highly dependent on the arylcarboxamide portion. In a study of 1-(2,3-dichlorophenyl)piperazine derivatives, varying the arylcarboxamide moiety was found to strongly influence whether the compound acted as an agonist, antagonist, or partial agonist at the D3 receptor.[5]

Quantitative Comparison of Lead Derivatives

The following table summarizes the binding affinities and selectivities of representative N,4-diphenylpiperazine-1-carboxamide derivatives and their close analogues for the D2 and D3 dopamine receptors.

Compound IDArylpiperazine MoietyArylcarboxamide MoietyD3 Ki (nM)D2 Ki (nM)D3 vs D2 SelectivityReference
13g Phenylpiperazine4-(thiophen-3-yl)benzamideHighModerateHigh[4]
13r Phenylpiperazine4-(thiophen-3-yl)benzamideHighLowVery High (>4000-fold)[4]
6a Fluoride substituted N-phenylpiperazineThiophenephenyl/ThiazolylphenylNanomolarMicromolar~500-fold[3]

Targeting the Dopamine D4 Receptor

The D4 receptor has garnered attention as a therapeutic target for cognitive and attention-related disorders, as well as for certain cancers like glioblastoma.[6][7] The N,4-diphenylpiperazine-1-carboxamide scaffold has also been adapted to yield potent and selective D4 receptor antagonists.

Structural Determinants of D4 Selectivity

Research into piperazinylalkyl pyrazole and isoxazole analogs has shed light on the structural requirements for D4 selectivity over D2 and D3 subtypes. A key finding is that 4-phenylpiperazines with shorter aryl linkers are generally preferred for D4 subtype affinity.[8][9]

Molecular modeling and 3D-QSAR studies have further elucidated the structural basis for this selectivity. The 4-phenylpiperazine moiety is a primary determinant of D4 selectivity, with bulky, negatively charged groups at the meta- or para-positions enhancing D4 preference.[9] However, this is within a limited steric window, as excessively bulky substituents can reduce D4 activity.[9]

Experimental Protocols for Efficacy Determination

The evaluation of N,4-diphenylpiperazine-1-carboxamide derivatives relies on a suite of standardized in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human D2, D3, or D4 dopamine receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3, [³H]YM-09151-2 for D4) and varying concentrations of the test compound.

  • Separation and Detection: The reaction is terminated by rapid filtration, separating the bound from the free radioligand. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Objective: To assess the functional effects of the compounds on dopamine-mediated behaviors.

Methodology Example: L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease

  • Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions are induced in the medial forebrain bundle of rats to create a hemiparkinsonian model.

  • Drug Administration: After a recovery period, the rats are treated with L-DOPA to induce abnormal involuntary movements (AIMs). The test compounds are administered prior to L-DOPA.

  • Behavioral Scoring: The severity of AIMs (axial, limb, and orolingual) is scored by a trained observer blinded to the treatment groups at regular intervals.

  • Data Analysis: The total AIMs scores are compared between the vehicle-treated and compound-treated groups to determine the efficacy of the compound in reducing LID.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of D2-like dopamine receptors and a typical experimental workflow for evaluating novel derivatives.

G cluster_0 D2-like Receptor Signaling D2R D2/D3/D4 Receptor G_protein Gi/o Protein D2R->G_protein Ligand Binding AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ GIRK Channel Activity G_protein->GIRK Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Simplified signaling cascade of D2-like dopamine receptors.

G cluster_1 Drug Discovery Workflow Design Compound Design & Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Design->InVitro SAR SAR Analysis InVitro->SAR SAR->Design Iterative Refinement InVivo In Vivo Efficacy Models SAR->InVivo Promising Compounds Lead Lead Optimization InVivo->Lead Lead->SAR Candidate Preclinical Candidate Lead->Candidate

Caption: Experimental workflow for the development of novel derivatives.

Conclusion and Future Directions

The N,4-diphenylpiperazine-1-carboxamide scaffold and its bioisosteres represent a highly fruitful area for the discovery of novel dopamine receptor modulators. The presented comparative analysis underscores the critical role of subtle structural modifications in dictating the affinity and selectivity of these derivatives for D2, D3, and D4 receptor subtypes. Future research should continue to explore diverse substitutions on the aromatic rings and modifications of the linker to fine-tune the pharmacological profile of these compounds. A deeper understanding of the molecular interactions within the receptor binding pockets, aided by computational modeling and structural biology, will be instrumental in the rational design of next-generation therapeutics with enhanced efficacy and improved side-effect profiles for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). PubMed. [Link]

  • Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. (2019). ScienceDirect. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). PubMed. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.).
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A Comparative Guide to Replicating the Neuroprotective Effects of Piperazine Derivatives in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating Alzheimer's Disease (AD), the exploration of novel therapeutic agents is a paramount objective. Among the diverse chemical scaffolds under investigation, piperazine derivatives have emerged as a promising class of compounds exhibiting multifaceted neuroprotective properties. This guide provides an in-depth comparison of key piperazine derivatives, detailing their mechanisms of action, and presenting experimental data from various AD models. Furthermore, it offers detailed protocols to enable the replication and validation of these neuroprotective effects in your own research endeavors.

The Therapeutic Promise of Piperazine Derivatives in a Complex Disease Landscape

Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles (NFTs).[1] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and progressive cognitive decline. The complexity of AD has led to a shift in drug discovery towards multi-target compounds. Piperazine derivatives, with their versatile chemical structure, are well-suited for this approach, demonstrating the ability to concurrently address both amyloid and tau pathologies, as well as downstream neurotoxic events.[2][3]

This guide will focus on two distinct classes of neuroprotective piperazine derivatives:

  • Anti-Aggregation Agents: These compounds directly interfere with the misfolding and aggregation of Aβ and tau proteins.

  • Synaptoprotective TRPC6 Modulators: These molecules protect and restore synaptic function, which is an early casualty in the progression of AD.

Comparative Analysis of Neuroprotective Piperazine Derivatives

The following tables summarize the performance of selected piperazine derivatives in various in vitro and in vivo AD models.

Table 1: Anti-Aggregation Piperazine Derivatives
CompoundTargetIn Vitro ModelKey FindingsReference
D-687 Aβ and Tau AggregationThioflavin T (ThT) AssayCompletely inhibits Aβ₁₋₄₂ and AcPHF6 (tau peptide) aggregation at a 1:1 molar ratio.[4][5]
D-688 Aβ and Tau AggregationThT Assay, SH-SY5Y cellsCompletely inhibits Aβ₁₋₄₂ aggregation at 50 µM and demonstrates significant neuroprotection against Aβ-induced toxicity.[4][5]
D-692 Aβ AggregationThT AssayAchieves complete inhibition of Aβ₁₋₄₂ oligomer formation at a concentration of 10 µM.[6][7]
D-697 Aβ and Tau AggregationThT AssayPotently inhibits Aβ₁₋₄₂ and AcPHF6 aggregation and disaggregates pre-formed fibrils.[4][5]
D-698 Tau AggregationThT AssayPotently inhibits the aggregation of AcPHF6 in a dose-dependent manner.[4][5]
Table 2: Synaptoprotective TRPC6-Modulating Piperazine Derivatives
CompoundTargetIn Vitro/In Vivo ModelKey FindingsReference
PPZ TRPC6 ChannelPrimary Neurons, 5xFAD MiceExerts neuroprotective effects in the nanomolar range and restores long-term potentiation (LTP) in hippocampal slices.[8][2]
51164 TRPC6 ChannelPrimary NeuronsDemonstrates synaptoprotective properties in AD mouse models; however, it does not cross the blood-brain barrier.[8][9]
cmp2 TRPC6 ChannelPrimary Neurons, 5xFAD MiceStructurally similar to 51164 but is able to cross the blood-brain barrier. It reverses deficits in synaptic plasticity in 5xFAD mice at a dose of 10 mg/kg (I.P.).[8][9]

Mechanisms of Action: From Protein Aggregation to Synaptic Stability

The neuroprotective effects of piperazine derivatives are underpinned by distinct and complementary mechanisms of action.

Inhibition of Amyloid and Tau Aggregation

The D-series of piperazine compounds directly interfere with the pathological aggregation of both Aβ and tau proteins. This dual-action is highly desirable in AD therapy. The proposed mechanism involves the binding of these small molecules to the amyloidogenic peptides, thereby preventing their conformational change into β-sheet-rich structures that are prone to aggregation. By inhibiting the formation of toxic oligomers and fibrils, these compounds can mitigate downstream neurotoxic cascades.

Abeta Aβ Monomers Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Tau Tau Monomers Tau->Oligomers Aggregation Fibrils Fibrils/Plaques/Tangles Oligomers->Fibrils Neurotoxicity Neurotoxicity & Synapse Loss Fibrils->Neurotoxicity Piperazine Anti-Aggregation Piperazine Derivatives (e.g., D-687, D-688) Piperazine->Abeta Inhibits Piperazine->Tau Inhibits

Inhibition of Protein Aggregation by Piperazine Derivatives.
Restoration of Synaptic Plasticity via TRPC6 Modulation

The transient receptor potential canonical 6 (TRPC6) channel is a calcium-permeable ion channel that plays a crucial role in neuronal calcium homeostasis and synaptic function. In AD, dysregulation of calcium signaling contributes to synaptic deficits. Piperazine derivatives like PPZ and cmp2 act as positive modulators of TRPC6 channels. By enhancing TRPC6 activity, these compounds promote calcium influx, which in turn activates downstream signaling pathways essential for synaptic stability and plasticity. One key pathway involves the activation of CaMKK and CaMKIV, leading to the phosphorylation of CREB, a transcription factor that regulates the expression of genes involved in learning and memory.

Piperazine Synaptoprotective Piperazine Derivatives (e.g., PPZ, cmp2) TRPC6 TRPC6 Channel Piperazine->TRPC6 Activates Ca2 Ca²⁺ Influx TRPC6->Ca2 CaMKK CaMKK Ca2->CaMKK CaMKIV CaMKIV CaMKK->CaMKIV CREB CREB Phosphorylation CaMKIV->CREB Synaptic_Plasticity Enhanced Synaptic Plasticity & Neuroprotection CREB->Synaptic_Plasticity

TRPC6-Mediated Neuroprotection by Piperazine Derivatives.

Experimental Protocols for Replicating Neuroprotective Effects

To facilitate the validation and further exploration of these piperazine derivatives, detailed step-by-step methodologies for key experiments are provided below.

In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T)

This assay is a standard method to screen for inhibitors of amyloid fibril formation.

Materials:

  • Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol:

  • Preparation of Aβ₁₋₄₂: Reconstitute lyophilized Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize again to ensure a monomeric starting material. Immediately before use, dissolve the peptide in a small volume of DMSO and then dilute to the final concentration in PBS.

  • Preparation of Test Compounds: Dissolve the piperazine derivatives in DMSO to create stock solutions. Further dilute with PBS to the desired final concentrations.

  • Assay Setup: In a 96-well plate, combine the Aβ₁₋₄₂ solution, the test compound solution, and ThT solution to a final volume of 200 µL per well. The final concentrations should be in the range of 10-50 µM for Aβ₁₋₄₂ and the test compounds, and around 10 µM for ThT. Include control wells with Aβ₁₋₄₂ and ThT without the test compound, and wells with only the test compound and ThT to check for fluorescence interference.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of wells with the test compound to the control wells.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Abeta_prep Prepare Aβ₁₋₄₂ Monomers Mix Mix Reagents in 96-well Plate Abeta_prep->Mix Compound_prep Prepare Piperazine Derivatives Compound_prep->Mix ThT_prep Prepare ThT Solution ThT_prep->Mix Incubate Incubate at 37°C with Shaking Mix->Incubate Measure Measure Fluorescence Periodically Incubate->Measure Plot Plot Aggregation Curves Measure->Plot Calculate Calculate % Inhibition Plot->Calculate

Workflow for the Thioflavin T Aggregation Assay.
In Vitro Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Aβ₁₋₄₂ oligomers (pre-aggregated)

  • Piperazine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the piperazine derivatives for 2-4 hours. Then, expose the cells to a neurotoxic concentration of pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 10 µM) for 24 hours. Include control wells with untreated cells, cells treated only with Aβ₁₋₄₂, and cells treated only with the piperazine derivative.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Assessment of Cognitive Improvement (Y-Maze Test)

The Y-maze test is used to assess spatial working memory in rodents.

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • Y-shaped maze with three identical arms

  • Video tracking software

Protocol:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Test Procedure: Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for 8 minutes. Record the sequence of arm entries using a video camera and tracking software.

  • Data Analysis: An arm entry is counted when all four paws of the mouse are within the arm. A spontaneous alternation is defined as consecutive entries into three different arms. Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100 An increase in the percentage of spontaneous alternations in treated 5xFAD mice compared to untreated 5xFAD mice indicates an improvement in spatial working memory.

Conclusion

Piperazine derivatives represent a versatile and promising scaffold for the development of novel neuroprotective agents for Alzheimer's disease. Their ability to target multiple facets of the disease pathology, from protein aggregation to synaptic dysfunction, makes them particularly attractive candidates for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to replicate and build upon the existing findings, ultimately contributing to the collective effort to find an effective treatment for this devastating disease.

References

  • Armstrong, C., Luo, D., Gretzinger, A., Pande, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(21), 3045–3057. [Link]

  • Popugaeva, E., Pchitskaya, E., Bezprozvanny, I. (2021). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Dutta, A. K., et al. (2022). Supplemental materials Novel piperazine based compounds target Alzheimer's disease relevant amyloid beta-42 and tau derived peptide AcPHF6, and the lead molecule increases viability in the flies expressing human tau protein. ACS Chemical Neuroscience. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]

  • Armstrong, C., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(21), 3045–3057. [Link]

  • Popugaeva, E., et al. (2021). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]

  • Forner, S., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience, 13, 713728. [Link]

  • Arbo, M. D., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Archives of Toxicology, 90(11), 2827–2840. [Link]

  • Singh, A., & Kumar, A. (2018). Cell viability assay (MTT assay). Bio-protocol, 8(19), e3006. [Link]

  • Choi, M. L., & Singh, B. D. (2022). Thioflavin-T (ThT) Aggregation assay. protocols.io. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]

  • Armstrong, C., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(21), 3045–3057. [Link]

  • Lee, J., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(20), 15001. [Link]

  • Blackmer-Raynolds, L., Krout, I., & Sampson, T. (2024). Y-Maze Protocol. protocols.io. [Link]

  • Tai, F. W., et al. (2020). Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Liu, X., et al. (2020). TRPC6 Attenuates Cortical Astrocytic Apoptosis and Inflammation in Cerebral Ischemic/Reperfusion Injury. Frontiers in Cellular Neuroscience, 14, 585579. [Link]

  • Jia, Y., et al. (2007). TRPC Channels in Neuronal Survival. In TRP Channels (pp. 165-178). CRC Press. [Link]

  • Kim, M. S., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(20), 15001. [Link]

  • Dutta, A. K., et al. (2022). Supplemental materials Novel piperazine based compounds target Alzheimer's disease relevant amyloid beta-42 and tau derived peptide AcPHF6, and the lead molecule increases viability in the flies expressing human tau protein. ACS Chemical Neuroscience. [Link]

  • Dutta, A. K., et al. (2022). Supplemental materials Novel piperazine based compounds target Alzheimer's disease relevant amyloid beta-42 and tau derived peptide AcPHF6, and the lead molecule increases viability in the flies expressing human tau protein. ACS Chemical Neuroscience. [Link]

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Safety Operating Guide

A-Z Disposal Protocol for N,N-Diphenylpiperazine-1-carboxamide (CAS 1804-36-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N,N-Diphenylpiperazine-1-carboxamide (CAS No. 1804-36-0). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for professionals in research, development, and analytical laboratories who handle chemical waste.

Part 1: Foundational Safety & Hazard Assessment

Before any handling or disposal operations commence, a thorough understanding of the compound's hazard profile is essential. The entire disposal workflow is predicated on a robust risk assessment derived from the Safety Data Sheet (SDS).

Core Hazard Profile

N,N-Diphenylpiperazine-1-carboxamide is classified as a hazardous substance. While a complete, peer-reviewed toxicological profile is not widely available, supplier safety data sheets indicate several key hazards that dictate handling and disposal protocols. The primary concerns are related to its parent compounds and similar chemical structures, which often exhibit oral and dermal toxicity, as well as skin and eye irritation.[1][2]

The causality for these hazards lies in the bioactive nature of piperazine derivatives. These compounds can interact with biological systems, and the diphenyl functional groups increase lipophilicity, potentially enhancing absorption and systemic effects. Therefore, treating this compound with a high degree of caution is a mandatory starting point.

Regulatory Imperative

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[3][4] OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[3][5]

Part 2: Pre-Disposal Operations & Spill Management

Proper preparation and the ability to respond to unforeseen events are hallmarks of a self-validating safety system.

Personal Protective Equipment (PPE) & Engineering Controls

Due to the identified hazards, stringent protective measures are required to prevent personnel exposure during all phases of handling and disposal.

  • Engineering Controls : All handling of N,N-Diphenylpiperazine-1-carboxamide, including weighing, aliquoting, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Hand Protection : Nitrile or other chemically resistant gloves.

    • Eye Protection : ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

    • Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

Quantitative Hazard Summary

For rapid risk assessment, key hazard classifications are summarized below. This information must be clearly communicated to all personnel handling the waste.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1DangerH314: Causes severe skin burns and eye damage

Table derived from representative data for hazardous piperazine compounds.[2]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel & Secure Area : Immediately notify others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : Before approaching the spill, don the full PPE ensemble described in Section 2.1.

  • Contain the Spill :

    • For solid spills , gently cover the material with a damp paper towel to avoid creating airborne dust.[6]

    • For liquid spills (if dissolved in a solvent) , create a dike around the spill's edge with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[7][8] Do not use combustible materials like paper towels for initial absorption of flammable liquids.[9]

  • Absorb and Collect :

    • Carefully scoop the contained solid material or the absorbent-powder mixture into a designated hazardous waste container using spark-proof tools.[9][10]

  • Decontaminate : Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (gloves, towels, absorbent pads) are now considered hazardous waste and must be placed in the same container.[8][10]

  • Package and Label : Securely close and label the waste container with a "Hazardous Waste" label, identifying the contents, including the spilled chemical and any absorbents or solvents used.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.[9]

Part 3: The Disposal Workflow

The ultimate goal is the safe and compliant transfer of chemical waste from the laboratory to a certified Treatment, Storage, and Disposal Facility (TSDF). Drain or trash disposal of N,N-Diphenylpiperazine-1-carboxamide is strictly prohibited.

Waste Characterization & Segregation

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions.[11]

Protocol for Waste Collection:

  • Designate a Waste Container : Use a chemically compatible, leak-proof container with a secure screw-top lid. For N,N-Diphenylpiperazine-1-carboxamide, a high-density polyethylene (HDPE) container is appropriate.[12]

  • Labeling : Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name ("N,N-Diphenylpiperazine-1-carboxamide"), CAS number, and an indication of the hazards (e.g., "Toxic," "Corrosive").[13]

  • Segregation : This waste stream should be classified as a non-halogenated organic solid . It must not be mixed with:

    • Halogenated organic waste.

    • Acids, bases, or oxidizers.

    • Aqueous waste.

    • Sharps or biologically active materials.

  • Documentation : Maintain a log sheet near the container to record the quantity of waste added and the date.

Disposal Pathway Decision Logic

The following diagram illustrates the logical flow for managing N,N-Diphenylpiperazine-1-carboxamide waste from the point of generation.

DisposalWorkflow Disposal Workflow for N,N-Diphenylpiperazine-1-carboxamide cluster_0 In-Lab Operations cluster_1 Facility-Level Logistics cluster_2 Final Disposition Gen Waste Generation (e.g., residual solid, contaminated wipes) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Gen->PPE Seg Segregate as Non-Halogenated Organic Solid Waste PPE->Seg Container Place in Labeled, Compatible Hazardous Waste Container Seg->Container Store Store in Satellite Accumulation Area (SAA) Container->Store Transfer Transfer to Central Accumulation Area (CAA) Store->Transfer Per EHS Schedule Manifest Log Waste on Manifest for Disposal Transfer->Manifest Pickup Schedule Pickup by Certified Hazardous Waste Contractor Manifest->Pickup Transport Transport to Licensed TSDF Facility Pickup->Transport Dispose Final Disposal (Typically via Incineration) Transport->Dispose

Caption: Waste management flow from laboratory generation to final disposal.

Storage and Final Disposal

On-site Storage:

  • Waste containers must be kept closed except when adding waste.

  • Store containers in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[13]

  • The SAA must be in a secondary containment tray to manage potential leaks.

  • Periodically, or when the container is full, it will be moved to a Central Accumulation Area (CAA) by trained personnel to await pickup.[13]

Final Disposal Method:

  • The only acceptable disposal method is through your institution's EHS-approved hazardous waste management vendor.[14]

  • This vendor will transport the waste to a licensed TSDF.

  • The most common and effective disposal technology for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the hazardous constituents.[11]

Part 4: Protocol Validation & References

This guide is built upon established safety protocols and regulatory standards. The procedures herein constitute a self-validating system when followed correctly, ensuring compliance and safety.

Decision Logic for Waste Handling

The following diagram provides a clear, logical path for making decisions during the waste handling and disposal process.

DecisionTree Waste Handling Decision Tree Start Have N,N-Diphenylpiperazine-1-carboxamide waste for disposal? IsContainerReady Is a properly labeled, non-halogenated organic solid waste container available? Start->IsContainerReady PrepareContainer 1. Obtain a compatible container. 2. Affix 'Hazardous Waste' label. 3. Add chemical name & hazards. IsContainerReady->PrepareContainer No AddToContainer Place waste into container. Log the entry. IsContainerReady->AddToContainer Yes PrepareContainer->AddToContainer IsSpill Was there a spill during transfer? AddToContainer->IsSpill FollowSpillProtocol Execute Spill Management Protocol (See Section 2.3) IsSpill->FollowSpillProtocol Yes SecureContainer Close container securely. Store in SAA. IsSpill->SecureContainer No FollowSpillProtocol->SecureContainer End Process Complete SecureContainer->End

Caption: Decision-making process for routine waste disposal and spill events.

References

  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. N-phenylpiperazine-1-carboxamide (CID 7015289). Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • University of Delaware, Environmental Health & Safety. Chemical Spill Clean-Up. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • Texas A&M University - Texarkana. Spill Management Procedure. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 18). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Google Patents.EP0136274B1 - 1-piperazine carboxamide derivatives....
  • Defense Technical Information Center (DTIC). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Retrieved from [Link]

Sources

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